7-(Trifluoromethyl)quinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
7-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)8-2-1-6-3-7(10(16)17)5-15-9(6)4-8/h1-5H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYGOIBPYXRZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652878 | |
| Record name | 7-(Trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71082-51-4 | |
| Record name | 7-(Trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 7-(Trifluoromethyl)quinoline-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of direct experimental data, this guide consolidates reliable predicted values for essential parameters such as melting point, boiling point, pKa, and logP. Furthermore, it outlines detailed, standardized experimental protocols for the determination of these properties, offering a practical framework for researchers. A plausible synthetic route for the compound is also described, accompanied by a visual workflow diagram. This document aims to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel quinoline-based compounds in drug discovery and development.
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to distribution and metabolism. The following table summarizes the key predicted physicochemical data for this compound.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₁H₆F₃NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 241.17 g/mol | --INVALID-LINK--[1] |
| Melting Point | >260 °C | --INVALID-LINK--[2] |
| Boiling Point | 347.7 ± 37.0 °C | --INVALID-LINK--[3] |
| Density | 1.481 ± 0.06 g/cm³ | --INVALID-LINK--[3] |
| pKa | 3.58 ± 0.25 | --INVALID-LINK--[3] |
| logP | 2.7 | --INVALID-LINK--[4] |
| Solubility | Data not available |
Note: The presented values are computationally predicted and should be confirmed by experimental analysis.
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a single, sharp temperature.
Protocol: Capillary Method [5][6][7][8]
-
Sample Preparation: Ensure the sample is completely dry and in a fine powder form.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, and pack the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Heating: Heat the sample rapidly to approximately 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Reporting: Report the melting point as a range. For a pure compound, this range should be narrow (0.5-2°C).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding.
Protocol: Potentiometric Titration [9][10][11][12]
-
Solution Preparation: Prepare a solution of the compound in deionized water or a suitable co-solvent if the compound has low aqueous solubility. A typical concentration is around 1 mM.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.
logP Determination
The partition coefficient (logP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.
Protocol: Shake-Flask Method [12][13][14][15][16]
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Dissolve a known amount of the compound in either the aqueous or the organic phase.
-
Partitioning: Combine the two phases in a separatory funnel or vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the logP using the following equation: logP = log₁₀ ([concentration in octanol] / [concentration in water])
Solubility Determination
Aqueous solubility is a critical property that influences the bioavailability of a drug. It is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature.
Protocol: Shake-Flask Method [3][17][18][19][20]
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Reporting: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a quinoline-3-carboxylic acid derivative, adaptable for the synthesis of the title compound.
Caption: Generalized experimental workflow for synthesis and purification.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While direct experimental data is currently sparse, the presented predicted values offer a valuable starting point for in silico modeling and experimental design. The detailed protocols for synthesis and property determination are intended to facilitate the practical investigation of this and related quinoline derivatives, ultimately aiding in the discovery and development of new therapeutic agents.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. 7-hydroxyquinoline-3-carboxylic acid CAS#: 659730-27-5 [m.chemicalbook.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. westlab.com [westlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pennwest.edu [pennwest.edu]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. Shake Flask LogD | Domainex [domainex.co.uk]
- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. who.int [who.int]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. bioassaysys.com [bioassaysys.com]
- 20. enamine.net [enamine.net]
An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 71082-51-4 Molecular Formula: C₁₁H₆F₃NO₂ Molecular Weight: 241.17 g/mol
Introduction
7-(Trifluoromethyl)quinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinoline carboxylic acid class of molecules. Quinoline derivatives are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the trifluoromethyl group at the 7-position can significantly influence the compound's lipophilicity, metabolic stability, and biological activity, making it a molecule of interest for drug discovery and development.
This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, potential biological activities based on related compounds, and generalized experimental protocols.
Chemical Properties and Synthesis
While a direct and detailed synthetic protocol for this compound is not extensively documented in publicly available literature, a common and well-established method for the synthesis of quinoline-3-carboxylic acids is through the Gould-Jacobs reaction. A detailed protocol for a key precursor, 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, is available and provides a strong foundation for its synthesis.[1]
The synthesis of this compound would likely involve the initial formation of the quinoline ring system, followed by functional group manipulations to yield the final carboxylic acid. A plausible synthetic route is outlined below.
Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (A Key Precursor)
A two-step process starting from 3-(Trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (DEEM) is a common approach.[1]
Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
This step involves the condensation of 3-(trifluoromethyl)aniline with DEEM followed by a thermal cyclization.
-
Reaction: 3-(Trifluoromethyl)aniline + Diethyl ethoxymethylenemalonate → Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
-
Reagents and Solvents: 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate, Dowtherm A (or a similar high-boiling solvent).
-
Procedure:
-
A mixture of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate is heated, typically at 100-130°C, to form the intermediate enamine with the elimination of ethanol.
-
The resulting intermediate is then added to a hot, high-boiling solvent like Dowtherm A (250-260°C) to facilitate the thermal cyclization to the quinoline ring system.
-
Upon cooling, the product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, precipitates and can be collected by filtration.
-
Step 2: Saponification to 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.[1]
-
Reaction: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate → 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
-
Reagents and Solvents: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, Sodium Hydroxide (aqueous solution), Hydrochloric Acid.
-
Procedure:
-
The ethyl ester is suspended in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
The mixture is heated to reflux until the ester is completely hydrolyzed, resulting in a clear solution of the sodium salt.
-
After cooling, the solution is acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of 2-3.
-
The carboxylic acid precipitates out of the solution and can be isolated by filtration, followed by washing and drying.
-
Hypothetical Final Step: Dehydroxylation to this compound
To obtain the target compound, the 4-hydroxy group would need to be removed. This can be a challenging step, but a possible route could involve a two-step process of chlorination followed by reductive dehalogenation.
Data on Synthetic Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 |
| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | C₁₃H₁₀F₃NO₃ | 299.22 |
| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | C₁₁H₆F₃NO₃ | 271.17 |
Potential Biological Activities and Applications in Drug Discovery
Direct biological data for this compound is scarce in the reviewed literature. However, the broader class of quinoline-3-carboxylic acid derivatives has been extensively studied and shown to possess a variety of pharmacological activities. This suggests that the target compound could be a valuable scaffold for the development of novel therapeutic agents.
Antiproliferative and Anticancer Activity
Numerous studies have reported the antiproliferative effects of quinoline-3-carboxylic acid derivatives against various cancer cell lines.[2][3] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[4]
-
Potential Targets: The quinoline scaffold is a known "privileged structure" in medicinal chemistry and has been utilized in the development of various kinase inhibitors.[5] It is plausible that this compound could exhibit inhibitory activity against kinases implicated in cancer signaling pathways.
Anti-inflammatory Activity
Quinoline derivatives have also been investigated for their anti-inflammatory properties. Some studies have shown that quinoline-3-carboxylic acids can exert anti-inflammatory effects, potentially through the modulation of inflammatory pathways.[2]
-
Potential Mechanism: The anti-inflammatory activity of related compounds suggests that this compound could be explored for its ability to inhibit inflammatory mediators or signaling pathways.
Experimental Protocols (General)
While specific experimental protocols for this compound are not available, the following are generalized methodologies that can be adapted for its evaluation.
In Vitro Antiproliferative Assay (MTT or SRB Assay)
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution
-
Solubilization buffer (for MTT) or Tris base (for SRB)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) should be included.
-
After the incubation period, perform either the MTT or SRB assay to determine cell viability.
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add a solubilization buffer to dissolve the crystals.
-
For the SRB assay, fix the cells with trichloroacetic acid, stain with SRB solution, and then solubilize the bound dye with Tris base.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (General)
To investigate if the compound acts as a kinase inhibitor, a variety of commercially available kinase assay kits can be used.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR, etc.)
-
Kinase substrate (specific to the kinase)
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and initial biological evaluation of a novel quinoline-3-carboxylic acid derivative like the title compound.
Caption: A generalized workflow for the synthesis and subsequent in vitro and in vivo evaluation of this compound.
Hypothetical Kinase Inhibition Signaling Pathway
The following diagram illustrates a hypothetical mechanism where a quinoline-3-carboxylic acid derivative inhibits a receptor tyrosine kinase (RTK) signaling pathway, a common target for anticancer drugs.
Caption: A diagram illustrating the hypothetical inhibition of a receptor tyrosine kinase (RTK) signaling pathway by this compound.
Conclusion
This compound represents a molecule with significant potential in drug discovery, given the established biological activities of the quinoline-3-carboxylic acid scaffold. While specific biological data for this compound is limited in the current literature, the synthetic routes to its precursors are well-defined. The information on related compounds strongly suggests that its evaluation for antiproliferative, kinase inhibitory, and anti-inflammatory activities is warranted. The generalized experimental protocols provided in this guide offer a starting point for researchers to investigate the pharmacological profile of this promising compound. Further research is necessary to elucidate its specific mechanism of action and to determine its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 7-(Trifluoromethyl)quinoline-3-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this guide incorporates information on closely related analogs to provide a broader context for its potential applications in research and drug development.
Molecular Structure and Chemical Identity
This compound is a heterocyclic compound featuring a quinoline core substituted with a trifluoromethyl group at the 7-position and a carboxylic acid group at the 3-position. The trifluoromethyl group, a common bioisostere for chlorine, can enhance metabolic stability and bioavailability in drug candidates.[1][2]
Molecular Formula: C₁₁H₆F₃NO₂[3][4][5]
SMILES: O=C(O)c1cnc2cc(ccc2c1)C(F)(F)F[4]
CAS Number: 71082-51-4[3][4][5][6]
Chemical Structure Diagram
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 241.17 g/mol | [3][5] |
| Appearance | Light yellow to yellow solid | Predicted |
| Boiling Point | 347.7 ± 37.0 °C | Predicted |
| Density | 1.481 ± 0.06 g/cm³ | Predicted |
| pKa | 3.58 ± 0.25 | Predicted |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a multi-step synthesis for the related intermediate, 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, provides a relevant methodological framework. This synthesis involves a Gould-Jacobs reaction to form the quinoline ring system, followed by saponification.
Example Synthetic Workflow for a Related Quinoline Carboxylic Acid
References
- 1. mdpi.com [mdpi.com]
- 2. 8-(Trifluoromethyl)quinoline-2-carboxylic acid [myskinrecipes.com]
- 3. This compound | CAS 71082-51-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Synthonix, Inc > 71082-51-4 | this compound [synthonix.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline-3-carboxylic Acid
For researchers, scientists, and drug development professionals, 7-(Trifluoromethyl)quinoline-3-carboxylic acid and its derivatives represent a promising scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential biological activities, adhering to the highest standards of scientific and technical documentation.
Chemical Identity and Nomenclature
This compound is a quinoline derivative characterized by a trifluoromethyl group at the 7th position and a carboxylic acid group at the 3rd position.
IUPAC Name: The formal IUPAC name for this compound is This compound .[1][2][3]
It is important to note the existence of a prominent tautomer, 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, which exists in equilibrium with the keto form, 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid. The keto form is generally favored.
A summary of the key identifiers for this compound is presented in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 71082-51-4 |
| Molecular Formula | C₁₁H₆F₃NO₂ |
| Molecular Weight | 241.17 g/mol |
| SMILES | O=C(O)c1cncc2ccc(cc12)C(F)(F)F |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value |
| Physical Description | Off-white powder |
| Purity | Typically available at ≥97% |
| Storage | Sealed in a dry environment at room temperature |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives often involves multi-step chemical reactions. A general and widely applicable method is the Gould-Jacobs reaction, which is used to construct the quinoline ring system.
Below is a detailed experimental protocol for the synthesis of a key intermediate, 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, which can be subsequently converted to the target compound.
Experimental Protocol: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid
This synthesis is a two-step process starting from 3-(trifluoromethyl)aniline.
Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
-
Reaction Setup: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent).
-
Heating: Heat the mixture to 125 °C for 1-2 hours. Ethanol, a byproduct of the reaction, will distill off.
-
Cyclization: In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.
-
Addition: Slowly and carefully add the reaction mixture from the previous step to the hot Dowtherm A.
-
Reaction Completion: Maintain the temperature until the reaction is complete, which can be monitored by thin-layer chromatography.
-
Work-up: Cool the reaction mixture and collect the precipitated product by vacuum filtration. Wash the solid with a suitable solvent (e.g., ethanol) and dry under vacuum. This step typically yields ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate in high purity.
Step 2: Hydrolysis to 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
-
Hydrolysis: Suspend the ethyl ester from Step 1 in an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heating: Heat the mixture to reflux until the hydrolysis is complete (TLC monitoring).
-
Acidification: Cool the reaction mixture to room temperature and acidify the solution to a pH of approximately 2-3 with a strong acid (e.g., concentrated hydrochloric acid). This will cause the carboxylic acid to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.
The following diagram illustrates the logical workflow of this synthesis.
Biological Activity and Potential Applications in Drug Development
Quinoline derivatives are of significant interest in drug discovery due to their wide range of biological activities.[4] Specifically, quinoline-3-carboxylic acids have been investigated for their potential as:
-
Antiproliferative Agents: Several studies have shown that quinoline-3-carboxylic acid derivatives can inhibit the proliferation of cancer cells.[5]
-
Anti-inflammatory Agents: These compounds have also demonstrated anti-inflammatory properties in various in vitro models.[6]
-
Anticancer Agents: The quinoline scaffold is a key component of several approved anticancer drugs, and research into new derivatives continues to be an active area.[4]
-
Protein Kinase Inhibitors: Some 3-quinoline carboxylic acids have been identified as inhibitors of protein kinase CK2, a target implicated in various cancers.
The trifluoromethyl group in this compound is a common bioisostere used in medicinal chemistry to enhance metabolic stability and binding affinity.
Potential Signaling Pathway Involvement
Given the antiproliferative activity of related compounds, this compound could potentially exert its effects by modulating key signaling pathways involved in cell growth and survival. For instance, as a potential kinase inhibitor, it could block the phosphorylation cascade that leads to the activation of transcription factors responsible for cell cycle progression.
The diagram below illustrates a generalized signaling pathway that could be targeted by a quinoline-3-carboxylic acid derivative to inhibit cell proliferation.
This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The information provided herein is intended to facilitate further investigation into the promising potential of this compound and its analogs.
References
- 1. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS 71082-51-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. This compound - Lead Sciences [lead-sciences.com]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a detailed spectroscopic profile of 7-(Trifluoromethyl)quinoline-3-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While experimental data for this specific molecule is not publicly available, this guide presents a robust, predicted spectroscopic analysis based on established principles and data from analogous structures.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound (CAS No: 71082-51-4; Molecular Formula: C₁₁H₆F₃NO₂). These predictions are derived from the analysis of its constituent functional groups—a quinoline core, a carboxylic acid, and a trifluoromethyl group—and comparison with spectral data of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~13.0 - 14.0 | broad singlet | 1H | -COOH |
| ~9.4 | singlet | 1H | H-2 |
| ~8.8 | singlet | 1H | H-4 |
| ~8.4 | doublet | 1H | H-8 |
| ~8.2 | doublet | 1H | H-5 |
| ~7.8 | doublet of doublets | 1H | H-6 |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~150 | C-2 |
| ~148 | C-8a |
| ~138 | C-4 |
| ~132 | C-7 (q, J ≈ 30 Hz) |
| ~130 | C-5 |
| ~128 | C-6 |
| ~125 | C-4a |
| ~124 (q, J ≈ 270 Hz) | -CF₃ |
| ~122 | C-8 |
| ~120 | C-3 |
Solvent: DMSO-d₆. The trifluoromethyl group introduces characteristic quartet (q) splitting for the attached carbon and adjacent carbons.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1500 | Medium | C=C and C=N stretching (Quinoline ring) |
| 1350-1100 | Strong | C-F stretching (Trifluoromethyl group) |
| ~1300 | Medium | C-O stretching (Carboxylic acid) |
| ~900 | Medium | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 241 | High | [M]⁺ (Molecular Ion) |
| 224 | Medium | [M - OH]⁺ |
| 196 | Medium | [M - COOH]⁺ |
| 172 | Medium | [M - CF₃]⁺ |
| 127 | High | [Quinoline]⁺ fragment |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented above. These protocols represent standard operating procedures for the analysis of a solid organic compound like this compound.
NMR Spectroscopy
A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution would be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (0.00 ppm). For ¹³C NMR, a proton-decoupled sequence would be employed.
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly onto the ATR crystal, and pressure would be applied to ensure good contact. The spectrum would be recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument via a direct insertion probe. The ionization energy would be set to 70 eV. The mass spectrum would be scanned over a mass-to-charge (m/z) range of 50-500.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
In-depth Technical Guide: Solubility of 7-(Trifluoromethyl)quinoline-3-carboxylic acid in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-(Trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative of interest in medicinal chemistry and materials science. Its trifluoromethyl group and carboxylic acid moiety significantly influence its physicochemical properties, including solubility, which is a critical parameter for its application in drug development, formulation, and chemical synthesis. Understanding the solubility of this compound in various organic solvents is essential for designing efficient purification methods, controlling reaction kinetics, and developing suitable delivery systems.
Physicochemical Properties Influencing Solubility
The solubility of this compound is governed by a combination of factors:
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by solvent-solute interactions. The planar quinoline ring can lead to strong π-π stacking interactions, while the carboxylic acid can form robust hydrogen-bonded dimers.
-
Solute-Solvent Interactions: The trifluoromethyl group is highly lipophilic and electron-withdrawing, while the carboxylic acid is polar and capable of hydrogen bonding. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.
-
Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent will determine its ability to solvate the different parts of the molecule.
General Solubility Profile (Hypothetical)
Based on its structure, a general solubility profile in common organic solvents can be predicted. This should be confirmed experimentally.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | High | Capable of disrupting hydrogen bonds and solvating the polar carboxylic acid group. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid. |
| Ethers | THF, Dioxane | Moderate | Moderate polarity and ability to act as hydrogen bond acceptors. |
| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Can interact with the quinoline ring and trifluoromethyl group, but less effective at solvating the carboxylic acid. |
| Aromatic | Toluene, Benzene | Low | Can engage in π-π stacking with the quinoline ring, but poor solvation of the polar functional groups. |
| Non-polar Aliphatic | Hexane, Heptane | Very Low | Lacks the polarity and hydrogen bonding capability to overcome the crystal lattice energy. |
Experimental Protocol for Solubility Determination
A standardized method for determining the solubility of this compound is the isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature incubator/shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
4.2. Experimental Workflow
The following diagram illustrates the workflow for the isothermal shake-flask solubility determination method.
Caption: Workflow for determining solubility via the isothermal shake-flask method.
4.3. Detailed Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials to achieve clear separation.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
Logical Relationship for Solvent Selection
The choice of solvent for a particular application depends on the desired solubility and the intended use. The following diagram illustrates the logical considerations for solvent selection.
Caption: Decision tree for selecting an appropriate solvent based on solubility needs.
Conclusion
While specific quantitative data for the solubility of this compound in organic solvents is not widely published, a systematic experimental approach, such as the isothermal shake-flask method, can provide reliable data. The structural features of the molecule suggest a higher solubility in polar aprotic and protic solvents and lower solubility in non-polar solvents. This understanding is crucial for the effective utilization of this compound in research and development. The provided protocols and logical frameworks offer a guide for researchers to determine and leverage the solubility characteristics of this and similar molecules.
The Pharmacological Potential of Quinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as privileged structures in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant pharmacological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This document delves into the experimental methodologies used to evaluate these activities, presents quantitative data for comparative analysis, and illustrates the key signaling pathways involved.
Anticancer Activity
Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone | 12e | MGC-803 (Gastric) | 1.38 | [1] |
| HCT-116 (Colon) | 5.34 | [1] | ||
| MCF-7 (Breast) | 5.21 | [1] | ||
| 6 | HL-60 (Leukemia) | 0.59 | [1] | |
| Phenylsulfonylurea-Quinoline | 7 | HepG-2 (Liver) | 2.71 | [1] |
| A549 (Lung) | 7.47 | [1] | ||
| MCF-7 (Breast) | 6.55 | [1] | ||
| Morpholine-Quinazoline | AK-3 | A549 (Lung) | 10.38 | [2][3] |
| MCF-7 (Breast) | 6.44 | [2] | ||
| AK-10 | A549 (Lung) | 8.55 | [2][3] | |
| MCF-7 (Breast) | 3.15 | [2] | ||
| EGFR/HER-2 Inhibitor | 5a | MCF-7 (Breast) | 0.023 (GI50) | [4] |
| A549 (Lung) | - | [4] |
Signaling Pathways in Cancer
Quinoline derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer.
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a crucial role in cell proliferation and survival.[5] Overexpression or mutation of these receptors is common in various cancers. Certain quinoline derivatives have been designed as dual inhibitors of EGFR and HER2.[4]
The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[6] Its aberrant activation is a frequent event in many human cancers.[6] Several quinoline derivatives have been identified as potent inhibitors of this pathway.[7][8]
References
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
An In-depth Technical Guide on 7-(Trifluoromethyl)quinoline-3-carboxylic Acid and its Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)quinoline-3-carboxylic acid and its analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The quinoline scaffold is a key structural motif in numerous natural and synthetic bioactive molecules, exhibiting anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] The introduction of a trifluoromethyl group at the 7-position and a carboxylic acid at the 3-position of the quinoline ring system can significantly influence the physicochemical properties and biological activity of the molecule. This guide will delve into the synthesis, known biological activities, and mechanisms of action of this compound and its structurally related analogs.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs typically involves the construction of the quinoline core followed by functional group manipulations. The Gould-Jacobs reaction is a cornerstone method for the formation of the 4-hydroxyquinoline-3-carboxylic acid scaffold, which serves as a key intermediate.[3]
General Synthetic Workflow
A general and adaptable synthetic route is outlined below. This multi-step process begins with the formation of the quinoline ring system, followed by modifications to achieve the desired final product.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (Intermediate)
This protocol is adapted from the well-established Gould-Jacobs reaction.[3]
Step 1: Condensation of 3-(Trifluoromethyl)aniline and Diethyl Ethoxymethylenemalonate
-
In a round-bottom flask, combine 3-(Trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Remove the ethanol byproduct under reduced pressure. The resulting anilidomethylenemalonate intermediate can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a separate flask equipped with a reflux condenser, heat a high-boiling inert solvent such as Dowtherm A to approximately 250 °C.
-
Slowly add the anilidomethylenemalonate intermediate from Step 1 to the hot solvent.
-
Maintain the temperature and reflux for 30-60 minutes. The product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, will precipitate from the hot solution.
-
Allow the mixture to cool to room temperature and dilute with hexane to facilitate filtration.
-
Collect the solid product by vacuum filtration and wash with hexane to remove the solvent.
Step 3: Saponification
-
Suspend the ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid to precipitate the 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[3]
Protocol 2: Synthesis of this compound (Proposed Route)
The conversion of the 4-hydroxy intermediate to the final product involves the removal of the hydroxyl group. This can be a challenging step, but a common approach in quinoline chemistry is a two-step process involving chlorination followed by reductive dehalogenation.
Step 1: Chlorination of the 4-Hydroxy Group
-
Carefully add 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product, 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid, precipitates.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Reductive Dechlorination
-
Dissolve the 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a palladium catalyst, such as 10% Pd/C (5-10 mol%).
-
Introduce a hydrogen source, either by bubbling hydrogen gas through the solution or by using a transfer hydrogenation reagent like ammonium formate or formic acid.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Biological Activities and Structure-Activity Relationships (SAR)
Quinoline-3-carboxylic acid derivatives have been investigated for a variety of biological activities, with a significant focus on their potential as anticancer agents. The trifluoromethyl group at the 7-position is often incorporated to enhance metabolic stability and cell permeability.
Anticancer Activity
Several studies have demonstrated the antiproliferative effects of quinoline-3-carboxylic acid analogs against various cancer cell lines.[4] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases and transporters involved in multidrug resistance.
Table 1: Anticancer Activity of Selected Quinoline-3-Carboxylic Acid Analogs
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | H | H | MCF-7 (Breast) | >100 | [5] |
| 2 | H | H | H | HELA (Cervical) | >100 | [5] |
| 3 (Brequinar analog) | F | 2'-fluoro-1,1'-biphenyl-4-yl | CH3 | L1210 (Leukemia) | Potent Inhibitor | [6] |
| 4 (Ketoprofen analog) | 8-benzoyl | 2-phenyl | H | A2780 (Ovarian) | >100 | [7] |
| 5 (Ketoprofen analog) | 8-benzoyl | 2-(4-fluorophenyl) | H | A2780 (Ovarian) | 84.41 | [7] |
Note: The table presents a selection of data from various sources and is intended to be illustrative of the types of activities observed. Direct comparison of IC50 values should be made with caution due to differing experimental conditions.
Structure-Activity Relationship (SAR) Insights:
-
C2-Position: Bulky, hydrophobic substituents at the C2-position are often crucial for potent anticancer activity, as seen in the brequinar analogs which are inhibitors of dihydroorotate dehydrogenase.[6]
-
C4-Position: A carboxylic acid or its salt at the C4-position is generally required for activity against certain targets like dihydroorotate dehydrogenase.[6]
-
Benzo Ring Substitution: Substitution on the benzo portion of the quinoline ring can significantly modulate activity. For instance, the fluorine atom in brequinar enhances its inhibitory potency.[6]
Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[8] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.[9] Several quinoline derivatives have been identified as potent VEGFR-2 inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by quinoline analogs.
Table 2: VEGFR-2 Inhibitory Activity of Selected Quinoline Analogs
| Compound ID | Structure/Description | VEGFR-2 IC50 (µM) | Reference |
| Sorafenib (Reference) | Multi-kinase inhibitor | 0.09 | [10] |
| Quinoline-isatin hybrid 13 | Isatin derivative | Potent Inhibitor | [9] |
| Quinoline-isatin hybrid 14 | Isatin derivative | Potent Inhibitor | [9] |
| Quinolin-4(1H)-one derivative Q2 | Urea moiety | Potent Inhibitor | [8] |
SAR for VEGFR-2 Inhibition:
-
The quinoline scaffold serves as a robust anchor for designing VEGFR-2 inhibitors.[8]
-
The incorporation of a urea moiety has been shown to be a successful strategy in developing potent inhibitors.[8]
-
Hybrid molecules, such as those combining quinoline and isatin moieties, have demonstrated strong VEGFR-2 kinase inhibition.[9]
Modulation of Multidrug Resistance (MRP2)
Multidrug resistance (MRP) is a major obstacle in cancer chemotherapy. MRP2 (also known as ABCC2) is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of anticancer drugs from cancer cells, thereby reducing their efficacy.[7] Certain quinoline derivatives have been shown to inhibit MRP2, thus acting as chemosensitizers.[7]
Caption: Mechanism of MRP2-mediated drug efflux and its inhibition by quinoline analogs.
Table 3: MRP2 Inhibitory Activity of Selected Quinoline Analogs
| Compound ID | Structure/Description | Cell Line | Reversal of Resistance | Reference |
| Ketoprofen (Reference) | NSAID | A2780/RCIS (MRP2-overexpressing) | Yes | [7] |
| Quinine (Reference) | Antimalarial | - | MRP modulator | [7] |
| Compound 5a (Ketoprofen analog) | 6-benzoyl-2-phenylquinoline-4-carboxylic acid | A2780/RCIS | Moderate | [7] |
| Compound 6b (Ketoprofen analog) | 6-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylic acid | A2780/RCIS | Moderate | [7] |
SAR for MRP2 Inhibition:
-
The 2-arylquinoline scaffold possessing a ketoprofen-like moiety has been identified as a promising template for designing MRP2 inhibitors.[7]
-
Modifications at the 6- or 8-position of the quinoline ring with a benzoyl group, and at the 2-position with various aryl groups, have been explored to optimize MRP2 inhibitory activity.[7]
Conclusion
This compound and its analogs represent a versatile and promising class of compounds for drug discovery, particularly in the field of oncology. The synthetic accessibility of the quinoline core, coupled with the potential for diverse functionalization, allows for the fine-tuning of their biological activities. The inhibition of key targets such as VEGFR-2 and MRP2 highlights their potential to act as both direct anticancer agents and as chemosensitizers to overcome multidrug resistance. Further exploration of the structure-activity relationships and mechanism of action of this class of compounds is warranted to unlock their full therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their quest for novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
Theoretical Investigations of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid: A Computational Guide for Drug Discovery
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on 7-(Trifluoromethyl)quinoline-3-carboxylic acid and its analogs. Quinoline derivatives are a significant class of heterocyclic compounds that have garnered immense attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a trifluoromethyl group at the 7-position can significantly modulate the physicochemical properties of the quinoline scaffold, potentially enhancing its therapeutic efficacy. This document synthesizes findings from various computational studies, offering insights into the molecular properties, potential biological targets, and interaction mechanisms of this class of compounds.
Theoretical Methodologies in the Study of Quinoline Derivatives
Computational chemistry plays a pivotal role in modern drug discovery by providing a theoretical framework to predict molecular properties and interactions, thereby guiding the synthesis and evaluation of new drug candidates. The primary theoretical methods employed in the study of quinoline derivatives include Density Functional Theory (DFT) and molecular docking.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties.
Experimental Protocol: A Generalized DFT Workflow
A typical DFT study on a quinoline derivative involves the following steps:
-
Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy conformation. This is often performed using the B3LYP functional with a basis set such as 6-311G(d,p).[4]
-
Frequency Calculations: Vibrational frequency analysis is conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculations: A range of electronic and structural properties are then calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[5]
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.[4]
-
Quantum Chemical Descriptors: Various descriptors such as ionization potential, electron affinity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to further characterize the molecule's reactivity.[5][6]
-
Workflow for DFT Analysis of Quinoline Derivatives
Caption: A generalized workflow for Density Functional Theory (DFT) analysis.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Experimental Protocol: A Generalized Molecular Docking Workflow
-
Target Protein Preparation: The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is generated and optimized, often using DFT methods as described above.
-
Docking Simulation: A docking program (e.g., AutoDock, Schrödinger Maestro) is used to systematically search for the optimal binding pose of the ligand within the active site of the protein.[7] The program calculates a docking score for each pose, which is an estimate of the binding affinity.
-
Analysis of Results: The docking poses are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[7][8]
Workflow for Molecular Docking Studies
Caption: A generalized workflow for molecular docking studies.
Computational Results for Quinoline Derivatives
While specific theoretical data for this compound is not extensively available in a single comprehensive study, data from various related quinoline derivatives can provide valuable insights. The following tables summarize representative computational data for different classes of quinoline compounds.
Quantum Chemical Descriptors from DFT Studies
The following table presents calculated quantum chemical parameters for various quinoline derivatives, which are useful for predicting their reactivity and stability.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) | Electrophilicity (ω) | Reference |
| 8-hydroxy-2-methyl quinoline | - | - | 1.628 | 1.628 | - | - | [5] |
| 5,7-dichloro-8-hydroxy-2-methyl quinoline | - | - | 1.157 | 1.157 | - | - | [5] |
| Substituted Quinoline C | - | - | 0.1609 | 0.065 | 2.207 | - | [6] |
| Substituted Quinoline E | - | - | 0.130 | - | - | - | [6] |
Note: Direct values for HOMO and LUMO were not consistently provided in the search results, but the energy gap and related parameters were reported.
Molecular Docking Scores
Molecular docking studies have been performed on various quinoline derivatives to predict their binding affinities to different biological targets. The docking score is a measure of the predicted binding affinity, with more negative values indicating stronger binding.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |
| Quinoline carboxamide analogs | Aeromonas hydrophila target | Not specified | [1] |
| 3-Phenyltrifluoromethyl quinoline derivatives | Thymidine phosphorylase (PDB: 1UOU) | Not specified | [8] |
| Quinoline derivatives | VGFR tyrosine kinase | Not specified | [9] |
| Substituted quinoline C | E. coli Gyrase B | -8.562 | [6] |
| Substituted quinoline B | Staphylococcus aureus target | -7.562 | [6] |
| Substituted quinoline D | Klebsiella pneumoniae NDM-1 | -7.524 | [6] |
| Substituted quinoline A | Streptococcus pyogenes cysteine protease Spe B | -6.762 | [6] |
| Pyrimidine-containing quinoline derivative (Compound 4) | HIV reverse transcriptase (PDB: 4I2P) | -10.67 | [10] |
| Heterocyclic quinoline scaffold a | Thymidylate kinase (PDB: 4QGG) | -4.978 | [7] |
| Heterocyclic quinoline scaffold b | Thymidylate kinase (PDB: 4QGG) | -5.305 | [7] |
| Heterocyclic quinoline scaffold d | Thymidylate kinase (PDB: 4QGG) | -5.417 | [7] |
| Various quinoline derivatives | DNA gyrase | -6.0 to -7.33 | [11] |
Potential Signaling Pathways and Biological Targets
Based on molecular docking studies of various quinoline derivatives, several potential biological targets and signaling pathways can be inferred for this compound.
Inhibition of Bacterial Enzymes
Several studies have highlighted the potential of quinoline derivatives as antibacterial agents by targeting essential bacterial enzymes.[1][7][11]
-
DNA Gyrase and Topoisomerases: These enzymes are crucial for DNA replication and are well-established targets for quinolone antibiotics.[7] Molecular docking studies have shown that quinoline derivatives can bind to the active site of DNA gyrase.[7][11]
-
Thymidylate Kinase: This enzyme is involved in the synthesis of DNA precursors and represents another attractive target for the development of novel antibacterial agents.[7]
-
Dihydrofolate Reductase (DHFR): DHFR is essential for the synthesis of folic acid, a vital component for DNA synthesis.[7]
Logical Relationship of Antibacterial Action
Caption: Potential antibacterial mechanisms of quinoline derivatives.
Anticancer Mechanisms
Quinoline derivatives have also been investigated for their anticancer properties, with several potential mechanisms of action identified through computational studies.[8][9][12][13]
-
Kinase Inhibition: Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase is a key player in angiogenesis, a process crucial for tumor growth and metastasis. Molecular modeling studies suggest that quinoline derivatives can bind to the ATP-binding pocket of VEGFR tyrosine kinase, thereby inhibiting its activity.[9]
-
Enzyme Inhibition: Thymidine phosphorylase is an enzyme involved in pyrimidine metabolism and is often overexpressed in various tumors. Docking studies have shown that 3-phenyltrifluoromethyl quinoline derivatives can interact with the active site of this enzyme.[8]
-
DNA Intercalation and Topoisomerase II Inhibition: Some quinoline conjugates have been shown to bind to DNA and inhibit topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription.[14]
Conclusion and Future Directions
The theoretical studies on quinoline derivatives, including those with trifluoromethyl substitutions, provide a strong foundation for the rational design of novel therapeutic agents. DFT calculations offer valuable insights into their electronic properties and reactivity, while molecular docking helps in identifying potential biological targets and understanding their binding interactions.
While this guide consolidates available theoretical data, there is a clear need for more focused computational studies specifically on this compound. Future research should aim to:
-
Conduct comprehensive DFT analysis to create a detailed profile of its electronic and structural properties.
-
Perform molecular docking and molecular dynamics simulations against a broader range of biological targets to identify the most promising therapeutic applications.
-
Synthesize the compound and validate the computational predictions through in vitro and in vivo experimental assays.
By integrating computational and experimental approaches, the full therapeutic potential of this compound can be explored, paving the way for the development of new and effective drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives | Semantic Scholar [semanticscholar.org]
- 12. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group can enhance metabolic stability and biological activity.[3] Specifically, quinoline-3-carboxylic acids have garnered significant interest as they are key pharmacophores in various bioactive molecules, notably as antiproliferative agents.[1][4] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways.[3]
This document provides detailed protocols for the synthesis of 7-(Trifluoromethyl)quinoline-3-carboxylic acid derivatives, focusing on the Gould-Jacobs reaction. It also includes quantitative data for the synthesized compounds and explores their application as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[5][6]
Data Presentation
Table 1: Physicochemical and Yield Data for Synthesized Compounds
| Compound Name | Step | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 3-(Trifluoromethyl)aniline | 1 | C₇H₆F₃N | 161.12 | - | 5-6 |
| Diethyl ethoxymethylenemalonate | 1 | C₁₀H₁₆O₅ | 216.23 | - | - |
| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 2 | C₁₃H₁₀F₃NO₃ | 299.22 | ~90%[7] | >300[8] |
| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | 3 | C₁₁H₆F₃NO₃ | 271.17 | High[7] | >300[7] |
Table 2: In Vitro Anticancer Activity of Structurally Related Quinoline Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) |
| 4-Amino-7-(trifluoromethyl)quinoline Derivatives | Breast (MCF-7) | 3.42 - 23.32 |
| 4-Amino-7-(trifluoromethyl)quinoline Derivatives | Lung (A549) | 5.97 - 22.01 |
| 2,8-Bis(trifluoromethyl)quinoline Derivative | Leukemia (HL-60) | 10 ± 2.5 |
| 2-Phenylquinolin-4-amine Derivatives | Colon (HT-29) | 8.12 - 11.34 |
Note: The data presented is for structurally similar compounds and serves as a proxy for the potential activity of this compound derivatives.[3]
Experimental Protocols
The synthesis of this compound is achieved through a two-step process commencing with the Gould-Jacobs reaction to form the quinoline core, followed by saponification.
Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
This step utilizes the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[6]
Materials:
-
3-(Trifluoromethyl)aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (1.0 - 1.2 eq)[7]
-
High-boiling inert solvent (e.g., Dowtherm A or diphenyl ether)[7]
-
Hexane
-
Round-bottom flasks, reflux condenser, heating mantle, filtration apparatus
Procedure:
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture at 125-130 °C for 1-2 hours. Ethanol, a byproduct of the condensation, will distill off.[7]
-
In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.
-
Slowly and carefully add the reaction mixture from the first step to the hot Dowtherm A.[7]
-
Maintain the temperature at 250 °C and reflux for 30-60 minutes. The product will precipitate from the hot solution.[7]
-
Allow the mixture to cool to room temperature, then add hexane to dilute the mixture and facilitate filtration.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.[7]
-
Dry the solid product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, under vacuum.
Characterization Data for Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate:
-
Melting Point: >300 °C[8]
-
¹H NMR (DMSO-d₆): Spectral data available from commercial suppliers.[5]
-
¹³C NMR (DMSO-d₆): Spectral data available from commercial suppliers.[5]
Step 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
This step involves the saponification (hydrolysis) of the ester to the corresponding carboxylic acid.[7][9]
Materials:
-
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq)
-
10% Aqueous sodium hydroxide (NaOH) solution[7]
-
Concentrated hydrochloric acid (HCl)
-
Reaction flask with reflux condenser, heating mantle, filtration apparatus
Procedure:
-
Suspend the ethyl ester from Step 1 in a 10% aqueous solution of sodium hydroxide in a round-bottom flask.
-
Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).[7]
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. This will cause the carboxylic acid to precipitate.[7]
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining acid and salts, and dry under vacuum.
Characterization Data for 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid:
-
Melting Point: >300 °C[7]
-
¹H NMR (DMSO-d₆): Expected signals would correspond to the aromatic protons of the quinoline ring and the acidic proton of the carboxylic acid.
-
¹³C NMR (DMSO-d₆): Expected signals would include those for the quinoline ring carbons, the trifluoromethyl carbon, and the carboxylic acid carbonyl carbon.
Mandatory Visualizations
Caption: Gould-Jacobs reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE(391-02-6) 1H NMR [m.chemicalbook.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE | 391-02-6 [amp.chemicalbook.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
Application Notes and Protocols for 7-(Trifluoromethyl)quinoline-3-carboxylic acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing 7-(Trifluoromethyl)quinoline-3-carboxylic acid as a versatile chemical intermediate in the synthesis of bioactive molecules, with a particular focus on the development of potent c-Met kinase inhibitors.
Introduction
This compound is a valuable building block in medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous pharmacologically active compounds, and the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] This document outlines the application of this intermediate in the synthesis of 3,5,7-trisubstituted quinolines, a class of compounds that has demonstrated potent inhibitory activity against the c-Met receptor tyrosine kinase, a key target in cancer therapy.[3]
Synthesis of c-Met Kinase Inhibitors
A primary application of 7-(trifluoromethyl)quinoline derivatives is in the synthesis of targeted cancer therapeutics. The following sections detail the synthetic strategy and protocols for producing potent c-Met inhibitors.
Overall Synthetic Strategy
The synthesis of 3,5,7-trisubstituted quinoline-based c-Met inhibitors from a 7-(trifluoromethyl)quinoline precursor generally involves a multi-step sequence. A key transformation is the conversion of the carboxylic acid at the 3-position into an amide, followed by modifications at other positions of the quinoline ring. A representative synthetic workflow is depicted below.
Caption: Synthetic workflow for c-Met inhibitors.
Experimental Protocols
Protocol 1: Amide Coupling of this compound
This protocol describes the formation of an amide bond at the 3-position of the quinoline ring, a crucial step in the synthesis of many bioactive derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-nitroaniline)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the substituted aniline (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.0 eq.).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-7-(trifluoromethyl)quinoline-3-carboxamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-5 Arylation
This protocol details the introduction of an aryl group at the 5-position of a halogenated quinoline intermediate, a key step in building the 3,5,7-trisubstituted scaffold. This protocol assumes the availability of a suitable 5-halo-7-(trifluoromethyl)quinoline intermediate, which can be synthesized from this compound through established methods.
Materials:
-
5-Bromo-N-aryl-7-(trifluoromethyl)quinoline-3-carboxamide
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane and water (4:1 mixture)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine the 5-bromo-N-aryl-7-(trifluoromethyl)quinoline-3-carboxamide (1.0 eq.), arylboronic acid (1.5 eq.), Pd(dppf)Cl2 (0.1 eq.), and K2CO3 (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes representative yields and biological activity data for compounds synthesized using 7-(trifluoromethyl)quinoline-based intermediates.
| Compound ID | Synthetic Step | Yield (%) | Target | IC50 (nM) | Reference |
| 21a | Amide Coupling & Suzuki Coupling | 65 | c-Met | < 1.0 | [3] |
| 21b | Amide Coupling & Suzuki Coupling | 72 | c-Met | < 1.0 | [3] |
| 21c | Amide Coupling & Suzuki Coupling | 68 | c-Met | < 1.0 | [3] |
| 21l | Amide Coupling & Suzuki Coupling | 59 | c-Met | < 1.0 | [3] |
| 27a | Amide Coupling & Suzuki Coupling | 75 | c-Met | < 1.0 | [3] |
| 27b | Amide Coupling & Suzuki Coupling | 71 | c-Met | < 1.0 | [3] |
| 27c | Amide Coupling & Suzuki Coupling | 66 | c-Met | < 1.0 | [3] |
Biological Context: The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of various cancers. The compounds synthesized using this compound as an intermediate are designed to inhibit this pathway.
Caption: Overview of the c-Met signaling cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of 7-(Trifluoromethyl)quinoline-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The methodology is based on the well-established Gould-Jacobs reaction for the formation of the quinoline core, followed by ester hydrolysis.
Overview of the Synthetic Pathway
The synthesis is a two-step process commencing with the reaction of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate to construct the quinoline ring system. This is followed by the saponification of the resulting ethyl ester to yield the final carboxylic acid product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthetic intermediates and the final product.
| Compound Name | Step | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 3-(Trifluoromethyl)aniline | 0 | C₇H₆F₃N | 161.12 | - | 5-6 |
| Diethyl ethoxymethylenemalonate | 0 | C₁₀H₁₆O₅ | 216.23 | - | - |
| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 1 | C₁₃H₁₀F₃NO₃ | 299.22 | ~90% | 340-341 |
| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | 2 | C₁₁H₆F₃NO₃ | 271.17 | High | >300 |
Note: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is the synthesized product, which may exist in equilibrium with its tautomeric form, 7-(trifluoromethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
This step utilizes the Gould-Jacobs reaction to form the quinoline ring system.[1]
Materials:
-
3-(Trifluoromethyl)aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (1.0 eq)
-
Dowtherm A (or diphenyl ether)
Procedure:
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture at 125 °C for 1-2 hours. Ethanol, a byproduct, will distill off.
-
In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.
-
Slowly and carefully add the reaction mixture from step 2 to the hot Dowtherm A.
-
Maintain the temperature at 250 °C for approximately 30 minutes to ensure complete cyclization.
-
Cool the reaction mixture, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with hexane to remove residual Dowtherm A.
-
Dry the solid product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, under vacuum.
Step 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
This step involves the saponification of the ester to the corresponding carboxylic acid.[1]
Materials:
-
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq)
-
10% Aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
Procedure:
-
Suspend the ethyl ester from Step 1 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. This will cause the carboxylic acid to precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Visualized Experimental Workflow
The following diagram illustrates the synthetic pathway for 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.
Caption: Synthetic pathway for 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.
References
Applications of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)quinoline-3-carboxylic acid is a synthetic heterocyclic compound that holds significant promise in medicinal chemistry. The quinoline core is a well-established privileged scaffold in drug discovery, known to be a key structural component in a wide range of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The addition of a trifluoromethyl group at the 7-position is a strategic modification intended to enhance the compound's pharmacological profile. The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[3]
These application notes provide an overview of the potential therapeutic applications of this compound, supported by detailed experimental protocols for its synthesis and biological evaluation. While specific experimental data for this exact compound is limited in publicly available literature, the provided protocols are based on established methodologies for closely related quinoline-3-carboxylic acid derivatives and serve as a robust starting point for its investigation.
Key Potential Applications
-
Anticancer Agent: Quinoline-3-carboxylic acid derivatives have demonstrated notable antiproliferative activity against various cancer cell lines.[4][5][6] The mechanism of action for some quinoline derivatives involves the inhibition of protein kinases, such as CK2, which are often dysregulated in cancer.[7]
-
Anti-inflammatory Agent: The quinoline scaffold is also associated with anti-inflammatory properties. Derivatives of quinoline carboxylic acids have been shown to exert anti-inflammatory effects in cellular models, such as lipopolysaccharide (LPS)-induced inflammation in macrophages.[5]
Data Presentation
Table 1: Antiproliferative Activity of Selected Quinoline-3-Carboxylic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-disubstituted quinoline-3-carboxylic acid (Compound 2f) | MCF-7 (Breast) | Not specified (micromolar inhibition) | [4] |
| 2,4-disubstituted quinoline-3-carboxylic acid (Compound 2l) | K562 (Leukemia) | Not specified (micromolar inhibition) | [4] |
| Tetrazolo-quinoline-4-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 | [7] |
| 2-aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 | [7] |
Table 2: Anti-inflammatory Activity of Selected Quinoline Carboxylic Acid Derivatives
| Compound/Derivative | Assay | Cell Line | IC50 (µM) | Reference |
| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 | Appreciable anti-inflammatory affinity | [5] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 | Appreciable anti-inflammatory affinity | [5] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.
Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
-
Materials: 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate, Dowtherm A (or diphenyl ether).
-
Procedure:
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture at 125 °C for 1-2 hours. Ethanol will distill off as a byproduct.
-
In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.
-
Slowly add the reaction mixture from the first step to the hot Dowtherm A.
-
Maintain the temperature at 250 °C and reflux for 30-60 minutes, during which the product will precipitate.
-
Allow the mixture to cool to room temperature and then add hexane to facilitate filtration.
-
Collect the solid product by vacuum filtration and wash with hexane to remove residual Dowtherm A.
-
Dry the solid product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, under vacuum.
-
Step 2: Saponification to 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
-
Materials: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, 10% Aqueous sodium hydroxide solution, Concentrated hydrochloric acid.
-
Procedure:
-
Suspend the ethyl ester from Step 1 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Step 3: Dehydroxylation to this compound (Hypothetical)
-
Note: This is a proposed step and would require experimental optimization. A common method for dehydroxylation of a 4-hydroxyquinoline is a two-step process involving chlorination followed by reductive dechlorination.
-
Chlorination: Treatment of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid with a chlorinating agent such as phosphorus oxychloride (POCl₃) would yield 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid.
-
Reductive Dechlorination: The resulting 4-chloro derivative could then be subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to remove the chlorine atom and yield the final product, this compound.
-
In Vitro Antiproliferative Activity Assessment (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Materials: Human cancer cell lines (e.g., MCF-7, HeLa), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, this compound, Dimethyl sulfoxide (DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting cell viability against the compound concentration.
-
In Vitro Anti-inflammatory Activity Assessment (LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages)
This assay is a common in vitro method to screen for anti-inflammatory activity.
-
Materials: RAW 264.7 murine macrophage cell line, DMEM, FBS, Penicillin-Streptomycin, 96-well plates, this compound, Lipopolysaccharide (LPS), Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Pre-incubate the cells for 1-2 hours.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) to induce nitric oxide (NO) production.
-
Incubation: Incubate the plates for a further 24 hours.
-
Griess Assay:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. Determine the IC50 value if applicable.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for the MTT antiproliferative assay.
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jptcp.com [jptcp.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 7-(Trifluoromethyl)quinoline-3-carboxylic acid in the Synthesis of Antimalarial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine and mefloquine being notable examples. The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the continuous development of new and effective antimalarial agents. Modifications to the quinoline core, such as the introduction of a trifluoromethyl group, have been shown to enhance antimalarial activity. The 7-(trifluoromethyl)quinoline-3-carboxylic acid moiety represents a versatile starting material for the synthesis of novel quinoline-based antimalarials. This document provides detailed application notes and protocols for the synthesis and evaluation of potential antimalarial agents derived from this scaffold.
The trifluoromethyl group at the 7-position can significantly influence the electronic properties and lipophilicity of the quinoline ring system, which can, in turn, affect the drug's interaction with its target and its pharmacokinetic properties. The carboxylic acid group at the 3-position provides a convenient handle for a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Data Presentation: Antimalarial Activity of Trifluoromethyl-Substituted Quinolines
The following table summarizes the in vitro antimalarial activity of various quinoline derivatives containing trifluoromethyl groups against different strains of Plasmodium falciparum. This data is compiled from multiple sources to provide a comparative overview.
| Compound ID | Structure | P. falciparum Strain | IC50 (µM) | Reference |
| 1 | 2,8-bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketone | D10 (Chloroquine-sensitive) | 4.8 µg/mL | [1] |
| 2 | 2,8-bis(trifluoromethyl)quinoline-4-(5-pyrimidino) ketone | D10 (Chloroquine-sensitive) | 5.2 µg/mL | [1] |
| 3 | 7-Chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide | FCB1 (Chloroquine-resistant) | ~0.04 µM (5x more active than Chloroquine) | [2] |
| 4 | N-substituted-2,8-bis(trifluoromethyl)-quinolin-4-amine derivative (Compound 119) | W2 (Chloroquine-resistant) | 8.4 ± 1.7 | [3] |
| 5 | N-substituted-7-chloro-quinolin-4-amine derivative (Compound 134) | W2 (Chloroquine-resistant) | 11.7 ± 3 | [3] |
Experimental Protocols
The following protocols describe a potential synthetic pathway from this compound to key intermediates and subsequent derivatization to obtain potential antimalarial agents. These protocols are based on established synthetic methodologies for quinoline derivatives.
Protocol 1: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride
This protocol describes the conversion of the carboxylic acid to an acid chloride, a versatile intermediate for further reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.
Protocol 2: Synthesis of 7-(Trifluoromethyl)quinoline-3-carboxamides
This protocol details the synthesis of amide derivatives from the corresponding acid chloride.
Materials:
-
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride
-
Appropriate primary or secondary amine (e.g., N,N-diethylethylenediamine) (1.1 eq)
-
Triethylamine (TEA) or other suitable base (2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude 4-chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride from Protocol 1 in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-(trifluoromethyl)quinoline-3-carboxamide.
Protocol 3: In vitro Antimalarial Activity Assay (Example)
This protocol provides a general method for evaluating the in vitro antimalarial activity of the synthesized compounds against P. falciparum.
Materials:
-
Synthesized compounds
-
Chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum
-
Human red blood cells (O+)
-
RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, and AlbuMAX II
-
SYBR Green I nucleic acid stain
-
96-well microplates
Procedure:
-
Maintain continuous cultures of P. falciparum in human red blood cells in a complete medium at 37 °C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Prepare serial dilutions of the test compounds in the complete medium in a 96-well plate.
-
Add parasitized red blood cells (at approximately 1% parasitemia and 2% hematocrit) to each well. Include positive (chloroquine) and negative (no drug) controls.
-
Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of antimalarial agents starting from this compound.
Caption: Synthetic and screening workflow for novel antimalarials.
Proposed Mechanism of Action for Quinolines
This diagram illustrates the generally accepted mechanism of action for quinoline-based antimalarials, which involves the inhibition of hemozoin formation.
Caption: Inhibition of hemozoin formation by quinoline antimalarials.
References
- 1. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anticancer Drugs Using 7-(Trifluoromethyl)quinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 7-(Trifluoromethyl)quinoline-3-carboxylic acid in the development of novel anticancer therapeutics. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of a trifluoromethyl group at the 7-position is often associated with enhanced biological activity and metabolic stability. This document outlines the synthesis, potential mechanisms of action, and detailed experimental protocols for evaluating the anticancer efficacy of this compound and its derivatives.
Introduction to this compound in Oncology
Quinoline derivatives have emerged as a significant class of compounds in cancer research, with several demonstrating potent antitumor activities.[1] The core structure of quinoline is versatile, allowing for substitutions that can modulate its pharmacological properties. The presence of a trifluoromethyl (-CF3) group, as in 7-(trifluoromethyl)quinoline, is a common strategy in drug design to improve factors like metabolic stability and binding affinity to target proteins.[2] While extensive research has been conducted on various substituted quinolines, this document focuses on the potential of this compound as a lead compound for anticancer drug development. The carboxylic acid moiety at the 3-position provides a handle for further chemical modifications, such as the formation of amides and esters, to create a library of derivatives with potentially improved efficacy and selectivity.[3]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common route involves the Gould-Jacobs reaction to construct the quinoline core, followed by functional group manipulations. The following table summarizes the key steps and intermediates.
| Step | Intermediate/Product Name | Molecular Formula | Molar Mass ( g/mol ) |
| 1 | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | C₁₃H₁₀F₃NO₃ | 299.22 |
| 2 | 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | C₁₁H₆F₃NO₃ | 271.17 |
A detailed experimental protocol for a key synthetic step is provided below.
Protocol: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid
This protocol describes the saponification of the ethyl ester to yield the desired carboxylic acid.
Materials:
-
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Deionized water
Procedure:
-
Suspend ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide in a round-bottom flask.
-
Heat the mixture to reflux with constant stirring. Continue refluxing until all the solid has dissolved.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. This will cause the carboxylic acid to precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with cold deionized water to remove any residual salts.
-
Dry the purified 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid under vacuum.
Putative Anticancer Mechanism of Action
While the specific mechanism of action for this compound is not yet fully elucidated, based on the known activities of structurally related quinoline derivatives, several potential pathways can be hypothesized. Quinoline-based compounds have been shown to exert their anticancer effects through various mechanisms, including:
-
Inhibition of Protein Kinases: Many quinoline derivatives are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, and PDGFR.[3][4]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[5][6]
-
Cell Cycle Arrest: Interference with the cell cycle, leading to arrest at different phases (e.g., G2/M or G1), is another common mechanism.[7]
-
DNA Intercalation: Some quinoline derivatives can intercalate into the DNA, disrupting DNA replication and transcription, ultimately leading to cell death.[7]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound or its derivatives.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Protocols for Anticancer Evaluation
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound and its derivatives.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, K-562)[7]
-
96-well microplates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the test compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC50 concentration for 24-48 hours.[8]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8]
Cell Cycle Analysis
Objective: To investigate the effect of the test compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
Data Presentation: Anticancer Activity of Related Quinoline Derivatives
| Compound Class | Specific Compound | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Quinoline-4-carboxylic acid derivatives | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7, K-562 | Showed significant growth reduction | [7] |
| Quinoline-3-carboxamide derivatives | Compound 38 | - | 0.49 (EGFR inhibition) | [4] |
| Compound 39 | MCF-7 | 3.35 | [4] | |
| Fluorinated quinoline derivatives | Compound 6a, 6b, 6d, 6f | MDA-MB-468 (TNBC) | 2.5 - 5 | [9] |
| 7-Trifluoromethyl-4-aminoquinoline derivative | 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | Not specified | High potency reported | [10] |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and evaluation of a novel anticancer compound like this compound.
Caption: A generalized experimental workflow for anticancer drug evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR | Neuroquantology [neuroquantology.com]
- 4. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of Quinoline-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the functionalization of quinoline-3-carboxylic acids, a key scaffold in medicinal chemistry. The protocols outlined below cover amidation, esterification, and palladium-catalyzed cross-coupling reactions (Suzuki and Sonogashira), offering a versatile toolkit for the synthesis of diverse quinoline-based derivatives for drug discovery and development.
Amidation of Quinoline-3-Carboxylic Acids
Amide derivatives of quinoline-3-carboxylic acid are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] A common method for the synthesis of these amides is the coupling of the carboxylic acid with an amine using a suitable activating agent.
General Experimental Workflow for Amidation
Caption: General workflow for the amidation of quinoline-3-carboxylic acids.
Protocol 1: Amidation using HATU as a Coupling Reagent
This protocol describes a general procedure for the synthesis of quinoline-3-carboxamides using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling reagent.[3]
Materials:
-
Quinoline-3-carboxylic acid derivative (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the quinoline-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add the amine (1.1 equiv), HATU (1.2 equiv), and DIPEA (2.0 equiv).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline-3-carboxamide.
Quantitative Data: Amidation of Quinoline-3-Carboxylic Acids
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenylquinoline-3-carboxamide | 85-95% |
| 2 | Benzylamine | N-benzylquinoline-3-carboxamide | 80-90% |
| 3 | Morpholine | (Quinolin-3-yl)(morpholino)methanone | 90-98% |
| 4 | Piperidine | (Piperidin-1-yl)(quinolin-3-yl)methanone | 88-96% |
| (Yields are representative and may vary depending on the specific substrates and reaction conditions) |
Esterification of Quinoline-3-Carboxylic Acids
Ester derivatives of quinoline-3-carboxylic acids are important intermediates in organic synthesis and have also shown biological activities.[4][5] The Fischer-Speier esterification is a classical and widely used method for this transformation.[6][7][8]
General Experimental Workflow for Fischer Esterification
Caption: General workflow for the Fischer esterification of quinoline-3-carboxylic acids.
Protocol 2: Fischer-Speier Esterification
This protocol describes the synthesis of quinoline-3-carboxylate esters via acid-catalyzed esterification.[9][10]
Materials:
-
Quinoline-3-carboxylic acid derivative (1.0 equiv)
-
Alcohol (e.g., methanol, ethanol; used in excess as solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 5 mol%)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend the quinoline-3-carboxylic acid (1.0 equiv) in the desired alcohol (e.g., 20 mL per gram of carboxylic acid).
-
Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and carefully neutralize the mixture by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or distillation if necessary.
Quantitative Data: Fischer Esterification of Quinoline-3-Carboxylic Acid
| Entry | Alcohol | Product | Yield (%) |
| 1 | Methanol | Methyl quinoline-3-carboxylate | 75-85% |
| 2 | Ethanol | Ethyl quinoline-3-carboxylate | 70-80% |
| 3 | Propan-1-ol | Propyl quinoline-3-carboxylate | 65-75% |
| 4 | Butan-1-ol | Butyl quinoline-3-carboxylate | 60-70% |
| (Yields are representative and may vary depending on the specific substrates and reaction conditions) |
Suzuki Cross-Coupling of Halo-Quinoline-3-Carboxylic Acids
The Suzuki coupling reaction is a powerful method for the formation of C-C bonds, enabling the introduction of aryl or vinyl substituents onto the quinoline scaffold.[11][12][13][14][15] This is particularly useful for synthesizing complex molecules with potential biological activities.
General Experimental Workflow for Suzuki Coupling
Caption: General workflow for the Suzuki cross-coupling of halo-quinoline-3-carboxylic acids.
Protocol 3: Suzuki Cross-Coupling
This protocol provides a general method for the Suzuki coupling of a halo-quinoline-3-carboxylic acid with a boronic acid.
Materials:
-
Halo-quinoline-3-carboxylic acid (e.g., 2-chloroquinoline-3-carboxylic acid) (1.0 equiv)
-
Aryl or vinyl boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the halo-quinoline-3-carboxylic acid (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)₂ (e.g., 3 mol%), PPh₃ (e.g., 6 mol%), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product, if it is insoluble. Filter the solid or extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data: Suzuki Coupling of 2-Chloroquinoline-3-carboxylic Acid
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenylquinoline-3-carboxylic acid | 70-85% |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)quinoline-3-carboxylic acid | 75-90% |
| 3 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)quinoline-3-carboxylic acid | 65-80% |
| 4 | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)quinoline-3-carboxylic acid | 60-75% |
| (Yields are representative and may vary depending on the specific substrates and reaction conditions) |
Sonogashira Cross-Coupling of Halo-Quinoline-3-Carboxylic Acids
The Sonogashira coupling enables the introduction of alkyne moieties onto the quinoline ring, providing access to a class of compounds with interesting electronic and biological properties.[16][17][18][19]
General Experimental Workflow for Sonogashira Coupling
Caption: General workflow for the Sonogashira cross-coupling of halo-quinoline-3-carboxylic acids.
Protocol 4: Sonogashira Cross-Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a halo-quinoline-3-carboxylic acid with a terminal alkyne.[20]
Materials:
-
Halo-quinoline-3-carboxylic acid (e.g., 2-chloroquinoline-3-carboxylic acid) (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or another suitable amine base (used as solvent and base)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the halo-quinoline-3-carboxylic acid (1.0 equiv), Pd(PPh₃)₂Cl₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous THF or DMF, followed by triethylamine.
-
Add the terminal alkyne (1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C for 4-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Sonogashira Coupling of 2-Chloroquinoline-3-carboxylic Acid
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-(Phenylethynyl)quinoline-3-carboxylic acid | 65-80% |
| 2 | Ethynyltrimethylsilane | 2-((Trimethylsilyl)ethynyl)quinoline-3-carboxylic acid | 70-85% |
| 3 | Propargyl alcohol | 2-(3-Hydroxyprop-1-yn-1-yl)quinoline-3-carboxylic acid | 55-70% |
| 4 | 1-Hexyne | 2-(Hex-1-yn-1-yl)quinoline-3-carboxylic acid | 60-75% |
| (Yields are representative and may vary depending on the specific substrates and reaction conditions) |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 10. athabascau.ca [athabascau.ca]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-(Trifluoromethyl)quinoline-3-carboxylic acid in the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 7-(trifluoromethyl)quinoline-3-carboxylic acid as a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols detailed below focus on the construction of pyrazolo[4,3-c]quinolin-3-ones, quinoline-1,3,4-oxadiazoles, and quinoline-1,3-thiazoles, which are classes of compounds that have demonstrated promising anticancer and anti-inflammatory activities.
Synthesis of the Core Building Block: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
The journey towards novel heterocycles begins with the synthesis of the foundational quinoline structure. A reliable method for this is the Gould-Jacobs reaction, followed by saponification.
Experimental Protocol: Gould-Jacobs Reaction and Saponification
This two-step procedure first constructs the quinoline ring system and then hydrolyzes the resulting ester to the desired carboxylic acid.
Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).
-
Heat the mixture to 125 °C for 1-2 hours, allowing the ethanol byproduct to distill off.
-
In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.
-
Slowly and carefully add the reaction mixture from the previous step to the hot Dowtherm A.
-
Maintain the reaction at 250 °C for 30 minutes.
-
Cool the mixture and add hexane to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane.
-
Dry the solid, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, under vacuum.
Step 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
-
Suspend the ethyl ester from Step 1 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Synthesis of Novel Heterocycles
The synthesized this compound serves as a versatile precursor for a variety of heterocyclic systems. The following protocols outline the synthesis of three promising classes of compounds.
Synthesis of 7-(Trifluoromethyl)pyrazolo[4,3-c]quinolin-3-ones
Pyrazolo[4,3-c]quinolines have been identified as potent anti-inflammatory and anticancer agents.[1][2][3][4][5] The synthesis involves the conversion of the carboxylic acid to a 4-chloroquinoline intermediate, followed by reaction with hydrazine derivatives.
Experimental Protocol: Synthesis of Pyrazolo[4,3-c]quinolin-3-one Derivatives
Step 1: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride
-
Suspend 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq) in excess thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
Step 2: Synthesis of 7-(Trifluoromethyl)-1-phenyl-1H-pyrazolo[4,3-c]quinolin-3(5H)-one
-
Dissolve the crude 4-chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride in a suitable anhydrous solvent such as dichloromethane or toluene.
-
Cool the solution to 0 °C.
-
Add a solution of phenylhydrazine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 2-(7-(Trifluoromethyl)quinolin-3-yl)-1,3,4-oxadiazoles
1,3,4-Oxadiazole derivatives of quinolines have shown significant antimicrobial and anti-inflammatory activities.[6][7][8][9] The synthesis proceeds through a carbohydrazide intermediate.
Experimental Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives
Step 1: Synthesis of 7-(Trifluoromethyl)quinoline-3-carbohydrazide [10]
-
Convert this compound to its methyl or ethyl ester by refluxing in the respective alcohol with a catalytic amount of sulfuric acid.
-
Dissolve the resulting ester (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0 eq) and reflux the mixture for 8-12 hours.
-
Cool the reaction mixture and collect the precipitated carbohydrazide by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 2: Synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline
-
To a solution of 7-(trifluoromethyl)quinoline-3-carbohydrazide (1.0 eq) in a suitable solvent like ethanol, add benzoyl chloride (1.1 eq).
-
Reflux the mixture for 4-6 hours.
-
To the intermediate N'-benzoylhydrazide, add a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.
-
Heat the mixture to effect cyclization to the 1,3,4-oxadiazole.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Synthesis of 3-(Thiazol-2-yl)-7-(trifluoromethyl)quinolines
Thiazole-containing quinolines are known for their potential as antimicrobial agents.[1][11][12][13] The synthesis typically involves the preparation of a thioamide intermediate followed by a Hantzsch-type cyclization.
Experimental Protocol: Synthesis of 1,3-Thiazole Derivatives
Step 1: Synthesis of 7-(Trifluoromethyl)quinoline-3-carbothioamide
-
Convert this compound to the corresponding amide by reaction with ammonia or a primary amine using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC).
-
Treat the resulting amide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a dry, inert solvent like toluene or THF.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the mixture, quench with a saturated aqueous solution of sodium bicarbonate, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude thioamide by column chromatography.
Step 2: Synthesis of 2-(4-Methylthiazol-2-yl)-7-(trifluoromethyl)quinoline
-
Dissolve the 7-(trifluoromethyl)quinoline-3-carbothioamide (1.0 eq) in a suitable solvent like ethanol or acetone.
-
Add an α-haloketone, such as chloroacetone (1.1 eq).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Biological Activity and Data Presentation
The novel heterocycles synthesized from this compound are expected to exhibit significant biological activities, primarily as anticancer and anti-inflammatory agents. The trifluoromethyl group at the 7-position can enhance the lipophilicity and metabolic stability of the compounds, potentially leading to improved pharmacological properties.
Quantitative Biological Data
The following tables summarize representative biological data for structurally related compounds, providing a benchmark for the potential efficacy of the newly synthesized heterocycles.
Table 1: Anticancer Activity of Representative Pyrazoloquinoline Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[4,3-f]quinoline | NUGC-3 (Gastric) | < 30 | [1] |
| Pyrazolo[1,5-c]quinazolinone | A549 (Lung) | 14.2 - 18.1 | [14] |
| Thiazole-quinoline-pyrazoline | MCF-7 (Breast) | 0.227 | [15] |
| Thiazole-quinoline-pyrazoline | HeLa (Cervical) | 0.136 | [15] |
| Pyrazoline | HCT-116 (Colon) | 0.01 | [15] |
Table 2: Anti-inflammatory Activity of Representative Quinoline Derivatives
| Compound Class | Assay | IC₅₀ (µM) | Reference |
| Pyrazolo[4,3-c]quinoline | NO Production (LPS-induced RAW 264.7) | 0.39 | [5] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation (RAW264.7) | Appreciable | [16] |
| 2,5-Disubstituted-1,3,4-oxadiazole | DPPH radical scavenging | 25.35 | [17] |
| 2,5-Disubstituted-1,3,4-oxadiazole | NO radical scavenging | 27.32 | [17] |
Signaling Pathways and Experimental Workflows
The anticipated biological activities of these novel heterocycles can be attributed to their interaction with key cellular signaling pathways implicated in cancer and inflammation.
Anticancer Mechanism: ATM Kinase Inhibition
Quinoline-3-carboxamides have been identified as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a crucial enzyme in the DNA damage response (DDR) pathway.[18][19][20][21][22] Inhibition of ATM can sensitize cancer cells to DNA-damaging therapies.
Caption: ATM Kinase Inhibition Pathway.
Anti-inflammatory Mechanism: NF-κB Pathway Inhibition
The anti-inflammatory effects of many quinoline derivatives are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[23][24][25][26][27] This pathway is a central regulator of the inflammatory response.
Caption: NF-κB Pathway Inhibition.
General Experimental Workflow
The following diagram outlines the general workflow for the synthesis and evaluation of novel heterocycles derived from this compound.
Caption: Synthetic & Evaluation Workflow.
References
- 1. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A New Series of 1,3,4-Oxadiazole Linked Quinolinyl-Pyrazole/Isoxazole Derivatives: Synthesis and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New quinolinyl-1,3,4-oxadiazoles: synthesis, in vitro antibacterial, antifungal and antituberculosis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and antimicrobial studies of some new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 24. researchgate.net [researchgate.net]
- 25. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 7-(trifluoromethyl)quinoline-3-carboxylic acid derivatives and their structurally related analogs, such as carboxamides. This document outlines detailed protocols for assessing their potential as anticancer and antimicrobial agents, supported by quantitative data from recent studies and visual workflows to guide experimental design.
Anticancer Activity Evaluation
Quinoline-3-carboxamides, close structural analogs of quinoline-3-carboxylic acids, have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival. The following sections detail the cytotoxic activity of these compounds against various cancer cell lines and provide a protocol for in vitro assessment.
Data Presentation: Cytotoxicity of Quinoline-3-Carboxamide Derivatives
The cytotoxic effects of various quinoline-3-carboxamide derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound 10i | 6-Chloro-N-(4-chloro-2-fluorophenyl)quinoline-3-carboxamide | HepG2 (Liver) | 1.60 | VEGFR-2 Inhibition | [1] |
| Compound 10e | N-(4-fluorophenyl)-6-chloroquinoline-3-carboxamide | HepG2 (Liver) | 0.88 | VEGFR-2 Inhibition | [1] |
| Compound 10d | N-(4-chlorophenyl)-6-chloroquinoline-3-carboxamide | HepG2 (Liver) | 1.07 | VEGFR-2 Inhibition | [1] |
| Compound A | Quinoline-3-carboxamide Derivative | HCT116 (Colon) | Promising | ATM Kinase Inhibition | [2] |
| Compound B | Quinoline-3-carboxamide Derivative | MDA-MB-468 (Breast) | Promising | ATM Kinase Inhibition | [2] |
| Compound C | Quinoline-3-carboxamide Derivative | MDA-MB-231 (Breast) | Promising | ATM Kinase Inhibition | [2] |
| Compound 6b | Thiophene-quinoline-3-carboxamide | MCF-7 (Breast) | 5.069 | EGFR Inhibition | [3] |
Specific IC50 values for compounds A, B, and C were not provided in the abstract, but they were identified as showing "promising cytotoxicity" and confirmed to down-regulate ATM kinase.[2]
Signaling Pathway: VEGFR-2 Inhibition Leading to Apoptosis
Several quinoline-3-carboxamide derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 can lead to the induction of apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the upregulation of pro-apoptotic proteins such as Bax and Caspase-7.[1]
References
- 1. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the anti-inflammatory properties of quinoline-related carboxylic acids, designed to serve as a practical guide for researchers in the field of drug discovery and development. It includes a summary of their biological activities, detailed experimental protocols for their evaluation, and diagrams of the key signaling pathways involved in their mechanism of action.
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse pharmacological activities. Among these, quinoline-related carboxylic acids have emerged as promising candidates for the development of novel anti-inflammatory agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key inflammatory mediators and signaling pathways such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) pathway. This document outlines the current understanding of their anti-inflammatory potential and provides standardized protocols for their investigation.
Quantitative Anti-inflammatory Activity
The anti-inflammatory efficacy of various quinoline-related carboxylic acids has been quantified through a range of in vitro and in vivo assays. The following tables summarize key data, providing a comparative analysis of the potency of different derivatives.
Table 1: In Vitro Anti-inflammatory Activity of Quinoline-Related Carboxylic Acids
| Compound/Derivative | Assay | Cell Line/Enzyme | IC50 Value (µM) | Reference |
| Imidazo[4,5-c]quinoline derivative (8l) | NF-κB Inhibition | - | 0.1507 | [1] |
| Imidazo[4,5-c]quinoline derivative (8l) | Interferon-stimulated genes | - | 0.0033 | [1] |
| Quinoline derivative (12c) | COX-2 Inhibition | Human recombinant COX-2 | 0.1 | [2] |
| Quinoline derivative (14a) | COX-2 Inhibition | Human recombinant COX-2 | 0.11 | [2] |
| Quinoline derivative (14b) | COX-2 Inhibition | Human recombinant COX-2 | 0.11 | [2] |
| 7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) | COX-2 Inhibition | Human recombinant COX-2 | 0.043 | [3] |
| Celecoxib (Reference Drug) | COX-2 Inhibition | Human recombinant COX-2 | 0.060 | [3] |
| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Appreciable | [4][5] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Appreciable | [4][5] |
| 8-(tosylamino)quinoline (8-TQ) | NO, TNF-α, and PGE2 production | RAW264.7 cells and peritoneal macrophages | 1-5 | [6] |
Table 2: In Vivo Anti-inflammatory Activity of Quinoline-Related Carboxylic Acids
| Compound/Derivative | Animal Model | Dose | Effect | Reference |
| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid amides | - | 25 mg/kg | Potent anti-inflammatory and analgesic activity | [7] |
| Imidazo[4,5-c]quinoline derivative (8l) | DSS- and TNBS-induced acute enteritis | - | Strong anti-inflammatory activity | [1] |
| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride | Methotrexate-induced inflammation in lung and liver | 200 mg/mL | Significant decrease in inflammatory mediators (IL-1β, NF-κB) | [8] |
| 8-(tosylamino)quinoline (8-TQ) | LPS-induced hepatitis | 20 mg/kg (oral) | Significant alleviation of hepatitis signs | [6] |
| 8-(tosylamino)quinoline (8-TQ) | HCl/EtOH-induced gastritis | 40 mg/kg (oral) | Significant alleviation of gastritis signs | [6] |
| Substituted quinoline carboxylic acid ( CL 306293 ) | Developing and established adjuvant arthritis | 1.5 - 3.0 mg/kg (daily, oral) | Suppressed inflammation and joint destruction | [9] |
Key Signaling Pathways
The anti-inflammatory effects of quinoline-related carboxylic acids are primarily attributed to their modulation of key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several quinoline derivatives have been shown to inhibit this pathway.[1][6][8][10] The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the active p65/p50 NF-κB dimer. This, in turn, suppresses the transcription of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[6] Some quinoline molecules may also directly interfere with the DNA-binding activity of NF-κB.[10][11]
Caption: Proposed mechanism of NF-κB inhibition by quinoline-related carboxylic acids.
Cyclooxygenase (COX) Pathway
Cyclooxygenase (COX) enzymes, particularly COX-2, are key to the synthesis of prostaglandins, which are potent inflammatory mediators. Several novel quinoline derivatives have been identified as selective inhibitors of COX-2, with potencies comparable or superior to the reference drug celecoxib.[2][3][12] The selectivity for COX-2 over COX-1 is a desirable trait, as it is associated with a reduced risk of gastrointestinal side effects.
Caption: Selective inhibition of COX-2 by quinoline-related carboxylic acids.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of quinoline-related carboxylic acids.
In Vitro: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a standard method for screening compounds for anti-inflammatory activity.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates murine macrophage cells (RAW 264.7) to produce pro-inflammatory mediators, including nitric oxide (NO). The production of NO is mediated by the inducible nitric oxide synthase (iNOS). The inhibitory effect of a test compound on NO production is determined by measuring the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the quinoline-related carboxylic acid derivatives for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate at room temperature for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC50 value of the compound.
-
Cytotoxicity Assay: A parallel MTT or similar cell viability assay should be performed to ensure that the observed reduction in NO production is not due to cytotoxic effects of the compound.
Caption: Experimental workflow for the in vitro LPS-induced nitric oxide production assay.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible animal model for evaluating acute inflammation.
Principle: The sub-plantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory activity of a test compound is assessed by its ability to reduce the volume of paw edema compared to a control group.
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into at least three groups: a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and one or more test groups receiving different doses of the quinoline-related carboxylic acid derivative.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the control group using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
-
Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.
Conclusion
Quinoline-related carboxylic acids represent a promising class of compounds with significant anti-inflammatory potential. Their mechanism of action, involving the inhibition of key inflammatory pathways such as NF-κB and COX-2, makes them attractive candidates for the development of new therapeutics for a wide range of inflammatory diseases. The standardized protocols provided in this document offer a framework for the systematic evaluation of these and other novel anti-inflammatory agents. Further research focusing on structure-activity relationships and pharmacokinetic profiling will be crucial in optimizing the therapeutic potential of this important class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid
This technical support center provides troubleshooting guidance and detailed protocols for the purification of 7-(Trifluoromethyl)quinoline-3-carboxylic acid by recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the recommended starting solvents for the recrystallization of this compound?
A1: Selecting an appropriate solvent is critical for successful recrystallization. The molecular structure, featuring a polar carboxylic acid, a rigid quinoline core, and an electron-withdrawing trifluoromethyl group, suggests screening solvents across a range of polarities.[1][2] Good starting points include:
-
Alcohols: Ethanol, Methanol, Isopropanol.
-
Ketones: Acetone.
-
Esters: Ethyl acetate.
-
Amides: N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc). Use these with caution due to their high boiling points, which can make them difficult to remove completely.[2]
-
Aromatic Hydrocarbons: Toluene.
-
Binary Solvent Systems: A two-solvent system can be highly effective.[2][3] A common approach is to dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol or acetone) and then add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[4][5]
Q2: My compound "oils out" as a liquid instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated and cools too quickly.[2][3] Here are several strategies to resolve this:
-
Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop, insulated with paper towels or a cork ring, before moving it to an ice bath. Rapid cooling often leads to precipitation rather than crystallization.[6][7]
-
Use a More Dilute Solution: The concentration of your compound might be too high. Reheat the mixture to redissolve the oil, add a small amount (10-20%) more solvent, and attempt to recrystallize again.[2]
-
Change the Solvent System: The solvent may be too non-polar. Try a more polar solvent or a different binary solvent mixture.
-
Lower the Dissolution Temperature: Dissolve the compound at a temperature below the solvent's boiling point to prevent it from melting before it dissolves.
Q3: No crystals have formed after the solution has cooled. What is the problem?
A3: This is a common issue, typically arising from two main causes:
-
Too Much Solvent: This is the most frequent reason for crystallization failure.[8] If you have used an excessive amount of hot solvent, the solution will not become saturated upon cooling. To fix this, gently heat the solution to boil off some of the solvent, then allow it to cool again.[7][8]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[9] Crystallization can be induced by:
Q4: The purity of my product has not improved after recrystallization. What went wrong?
A4: If recrystallization fails to improve purity, consider the following possibilities:
-
Inappropriate Solvent Choice: The impurity may have solubility characteristics very similar to your target compound in the chosen solvent.[2] A different solvent or solvent system is needed to exploit solubility differences.
-
Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.[7] Ensure the solution cools slowly and without disturbance to allow for the selective formation of pure crystals.[6]
-
Incomplete Dissolution: If the crude material was not fully dissolved in the hot solvent, insoluble impurities were not removed. Ensure all of the target compound has dissolved before the hot filtration or cooling step.[2]
-
Co-crystallization: The impurity may be forming a co-crystal with your product. This can be difficult to resolve and may require an alternative purification method, such as column chromatography.[2]
Q5: My recovery yield is very low. How can I improve it?
A5: A low yield indicates loss of product during the procedure.[9] Common causes include:
-
Using Too Much Solvent: As noted, excess solvent will keep more of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required for complete dissolution.[9][10]
-
Premature Crystallization: If the solution cools and crystals form during hot filtration, product will be lost. Ensure your funnel and receiving flask are pre-heated.
-
Inadequate Cooling: Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize the precipitation of the solid.[6]
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[9][10]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it is poorly soluble, heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold.[2]
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to the solvent's boiling point with stirring. Continue adding the minimum amount of hot solvent until the compound is completely dissolved.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Large, pure crystals are favored by slow cooling.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[10]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them completely, preferably under vacuum.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Pair Selection: Choose a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent in which it is sparingly soluble. Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[3][4]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until a persistent cloudiness (turbidity) appears.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Isolation: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Solvent Screening for Recrystallization
Since specific quantitative solubility data is often determined empirically, use the following table to record your experimental observations and identify the optimal solvent or solvent system.
| Solvent/System | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Observations/Notes |
| Ethanol | Sparingly Soluble | Soluble | Yes, fine needles | |
| Isopropanol | Poorly Soluble | Soluble | Yes, plates | |
| Acetone | Soluble | Very Soluble | Poor recovery | Too soluble |
| Toluene | Poorly Soluble | Sparingly Soluble | No | Insufficient solubility |
| Ethyl Acetate | Sparingly Soluble | Soluble | Yes | |
| DMF | Soluble | Very Soluble | - | High boiling point |
| Ethanol/Water | Soluble (in EtOH) | - | Yes, upon water addition | Good crystal quality |
| Acetone/Hexane | Soluble (in Acetone) | - | Yes, upon hexane addition | Potential for oiling out |
Mandatory Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: Experimental workflow for purification by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: 7-(Trifluoromethyl)quinoline-3-carboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(Trifluoromethyl)quinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from both the Gould-Jacobs reaction to form the quinoline core and the subsequent saponification of the ester intermediate. Potential impurities include:
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Unreacted Starting Materials: 3-(Trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.
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Incomplete Cyclization Product: Diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate.
-
Isomeric Byproducts: Formation of the 5-(trifluoromethyl)quinoline isomer if the cyclization is not completely regioselective.
-
Over-reaction/Degradation Products: Decarboxylated byproducts or tarry materials due to excessive heat during cyclization.[1]
-
Residual Solvents: High-boiling point solvents like Dowtherm A used in the cyclization step.[2]
-
Incomplete Saponification: Residual ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.
Q2: How can I monitor the progress of the Gould-Jacobs reaction?
A2: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting materials (3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate) and the formation of the intermediate anilidomethylenemalonate and the cyclized product.[1]
Q3: What analytical methods are suitable for determining the purity of the final product?
A3: High-performance liquid chromatography (HPLC) is a robust method for assessing the purity of this compound and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. UV detection at a suitable wavelength (e.g., 290 nm) is common for quinoline derivatives.[3] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are also essential for structural confirmation and identification of impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (Gould-Jacobs Reaction)
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure a slight excess of diethyl ethoxymethylenemalonate is used. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Use fresh, high-quality reagents.[1] |
| Low Cyclization Temperature | The cyclization step requires high temperatures, typically around 250 °C. Ensure the reaction mixture reaches and maintains this temperature.[2] |
| Sub-optimal Heating | Use a high-boiling, inert solvent like Dowtherm A to ensure even heating. Microwave irradiation can also be considered to shorten reaction times and potentially improve yields.[1] |
Problem 2: Formation of Tarry Materials During Cyclization
| Potential Cause | Troubleshooting Step |
| Decomposition at High Temperatures | Optimize the temperature and reaction time to find a balance between efficient cyclization and thermal degradation.[1] |
| Prolonged Heating | Minimize the time the reaction is held at the high cyclization temperature once the reaction is complete, as monitored by TLC or LC-MS.[1] |
Problem 3: Incomplete Saponification of the Ester
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time or Base | Ensure the ester is completely dissolved in the sodium hydroxide solution and reflux until TLC or HPLC analysis shows complete consumption of the starting material.[2] Use a sufficient molar excess of sodium hydroxide. |
| Poor Solubility of the Ester | Vigorous stirring is necessary to ensure good contact between the solid ester and the aqueous base.[2] |
Problem 4: Product is an Oil or Difficult to Crystallize
| Potential Cause | Troubleshooting Step |
| Presence of Impurities | Purify the crude product using column chromatography. |
| Residual High-Boiling Solvent | Ensure the high-boiling solvent (e.g., Dowtherm A) is thoroughly removed under high vacuum. Washing the crude product with a non-polar solvent like hexane can help remove residual solvent.[2] |
| Product is Amorphous | Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[1] |
Experimental Protocols
Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (Gould-Jacobs Reaction)
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 125-130 °C for 1-2 hours. Ethanol will distill off as a byproduct.
-
In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.
-
Slowly and carefully add the reaction mixture from step 2 to the hot Dowtherm A.
-
Maintain the temperature at 250 °C and reflux for 30-60 minutes. The product will precipitate from the hot solution.
-
Allow the mixture to cool to room temperature, then add hexane to dilute the mixture and facilitate filtration.
-
Collect the solid product by vacuum filtration and wash with hexane to remove residual Dowtherm A.
-
Dry the solid product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, under vacuum.[2]
Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid (Saponification)
-
Suspend the ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. This will cause the carboxylic acid to precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[2]
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | - | 5-6 |
| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | - | - |
| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | C₁₃H₁₀F₃NO₃ | 299.22 | ~90% | 340-341 |
| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | C₁₁H₆F₃NO₃ | 271.17 | High | >300 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis process.
References
optimizing reaction conditions for quinoline-3-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of quinoline-3-carboxylic acid. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Which are the most common and reliable methods for synthesizing quinoline-3-carboxylic acid?
A1: The most prominently used methods for the synthesis of quinoline-3-carboxylic acid and its derivatives are the Gould-Jacobs reaction, the Friedländer synthesis, and the Doebner reaction. Each method has its own advantages and is suited for different starting materials and desired substitution patterns.
Q2: I am observing a low yield in my Gould-Jacobs synthesis of a quinoline-3-carboxylate precursor. What are the likely causes and solutions?
A2: Low yields in the Gould-Jacobs reaction are often due to incomplete cyclization or thermal degradation of the product.[1] The cyclization step requires high temperatures, typically between 250-300°C.[2] To improve the yield, consider the following:
-
Increase Reaction Temperature: Gradually increasing the temperature may drive the reaction to completion.[2]
-
Optimize Reaction Time: A balance is crucial; prolonged heating can lead to degradation, while insufficient time results in incomplete reaction.[1][2] Microwave irradiation can often provide rapid and efficient heating, leading to higher yields in shorter times.[2]
-
Ensure Anhydrous Conditions: Moisture can interfere with the reaction, so ensure all reagents and solvents are dry.[2]
Q3: My Friedländer synthesis is not proceeding efficiently. What factors should I investigate?
A3: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be sensitive to several factors.[3][4] Low yields can often be attributed to:
-
Catalyst Choice: The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, H₂SO₄) or bases (e.g., KOH, NaOH).[3][5] The optimal catalyst is often substrate-dependent.
-
Solvent Selection: Polar aprotic solvents like dichloromethane (DCM) are suitable for acid-catalyzed reactions, while non-polar solvents such as toluene are preferred for base-catalyzed conditions.[3] Some modern protocols also utilize water as a green solvent.[6]
-
Reaction Temperature: While some reactions proceed at moderate temperatures, others may require heating to overcome the activation energy.[7]
Q4: I am struggling with the purification of my crude quinoline-3-carboxylic acid. What are the recommended procedures?
A4: Purification can be challenging due to the nature of the compound and potential byproducts. A general and effective method for purifying carboxylic acids involves the following steps:
-
Dissolve the crude product in an aqueous basic solution (e.g., sodium hydroxide or ammonia) to form the soluble carboxylate salt.
-
Extract with an organic solvent (e.g., diethyl ether) to remove neutral and basic impurities.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid, causing it to precipitate.[8]
-
Collect the precipitated solid by filtration.
-
The solid can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or a DMF/water mixture.[2]
Troubleshooting Guides
Gould-Jacobs Reaction: Troubleshooting
| Problem | Probable Cause | Recommended Solution |
| Incomplete Cyclization | Insufficient temperature or reaction time. | Gradually increase the reaction temperature in increments of 10-20°C.[2] Extend the reaction time, monitoring by TLC or LC-MS.[2] Consider using microwave irradiation for more efficient heating.[2] |
| Formation of Dark Tarry Materials | Decomposition at high temperatures or prolonged heating. | Optimize the temperature and reaction time to find a balance between cyclization and degradation.[2] Use a high-boiling inert solvent like Dowtherm A or diphenyl ether for even heating.[2] Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Low Yield of Initial Condensation Product | Incomplete reaction or reagent decomposition. | Use a slight excess of the malonic ester derivative. Monitor the reaction by TLC to determine the optimal reaction time. Ensure the use of fresh, high-quality reagents. |
| Product is a Viscous Oil or Difficult to Crystallize | Presence of impurities or residual high-boiling solvent. | Purify the crude product using column chromatography. Ensure the high-boiling solvent is thoroughly removed under high vacuum. Try triturating the oil with a non-polar solvent like hexane to induce crystallization. |
Friedländer Synthesis: Troubleshooting
| Problem | Probable Cause | Recommended Solution |
| Low Yield | Suboptimal catalyst or reaction conditions. | Screen both acid (e.g., p-TsOH, In(OTf)₃) and base (e.g., KOH) catalysts.[9] Verify the purity of starting materials. Ensure anhydrous conditions if using a moisture-sensitive catalyst.[9] Optimize temperature and reaction time.[9] |
| Side Reactions (e.g., Aldol Condensation of Ketone) | Use of strong basic conditions. | Consider using an imine analog of the o-aminoaryl ketone to avoid self-condensation of the ketone reactant.[3] |
| Mixture of Regioisomers with Unsymmetrical Ketones | Lack of regiocontrol in the condensation step. | Introduce a phosphoryl group on the α-carbon of the ketone to direct the reaction.[3] The use of specific amine catalysts or ionic liquids can also improve regioselectivity.[3] |
Doebner Reaction: Troubleshooting
| Problem | Probable Cause | Recommended Solution |
| Low Yield with Electron-Deficient Anilines | Low nucleophilicity of the aniline. | Use a Lewis acid catalyst such as BF₃·THF to activate the reactants.[10] Dropwise addition of pyruvic acid can suppress decomposition at higher temperatures.[10][11] |
| Polymerization of Aldehyde/Ketone | Strong acid catalysis promoting self-condensation. | Employ a biphasic solvent system to sequester the carbonyl compound in an organic phase.[7] Control the concentration by slow addition of the carbonyl reactant.[7] |
| Formation of Byproducts | Side reactions of the reaction intermediates. | Optimize the choice and concentration of the acid catalyst.[10] Acetonitrile has been found to be a good solvent for minimizing byproducts in some cases.[10] |
Data Presentation
Table 1: Optimization of Gould-Jacobs Reaction for Quinoline Synthesis
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 15 | 37 |
| 2 | 300 | 15 | 28 |
| 3 | 300 | 5 | 47 |
Data adapted from a microwave-assisted Gould-Jacobs reaction.[1][12]
Table 2: Optimization of Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis
| Entry | Catalyst | Solvent | Yield (%) |
| 1 | None | Ethanol | Low |
| 2 | H₂NSO₃H | Water | Low |
| 3 | BF₃·THF | Acetonitrile | Moderate to Good |
| 4 | p-TSA | Water/Ethylene Glycol | 85 |
Data compiled from studies on Doebner reactions with electron-deficient anilines.[10][13]
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate
This protocol describes the initial cyclization to form the ester precursor to quinoline-3-carboxylic acid.
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate
-
High-boiling solvent (e.g., Dowtherm A or diphenyl ether)
Procedure:
-
Condensation: In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130°C for 1-2 hours. The reaction progress can be monitored by the evolution of ethanol.[2]
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[2]
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product. Collect the solid by filtration and wash with the same non-polar solvent. The crude product can be purified by recrystallization.[2]
-
Hydrolysis: The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be saponified using a base like sodium hydroxide to yield the corresponding carboxylic acid.[14]
Protocol 2: Friedländer Synthesis of a Substituted Quinoline
This is a general procedure that can be adapted for quinoline-3-carboxylic acid synthesis by choosing appropriate starting materials.
Materials:
-
2-Aminobenzophenone
-
Ethyl acetoacetate
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a clean, dry round-bottom flask, add 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol).
-
Add In(OTf)₃ (5 mol%) to the mixture.[9]
-
Heat the reaction mixture at 80°C with stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1 hour), cool the reaction mixture to room temperature.[9]
-
Add ethyl acetate (10 mL) and wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).[9]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Visualizations
Caption: Experimental workflow for the Gould-Jacobs synthesis of quinoline-3-carboxylic acid.
Caption: A logical troubleshooting guide for common quinoline synthesis issues.
References
- 1. ablelab.eu [ablelab.eu]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Quinoline Derivatives
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues encountered during the principal methods of quinoline synthesis.
General Troubleshooting FAQs
Q1: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?
A1: Low yields in quinoline synthesis can stem from several factors common across different named reactions. Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.[1]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heat to proceed efficiently. However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more challenging.[1]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit equilibrium. Using anhydrous reagents and solvents is often recommended.[2]
-
Inefficient Mixing: Poor agitation can lead to localized temperature gradients (hotspots) and uneven reaction progress, which promotes the formation of tar and other byproducts.[3][4]
Q2: How can I improve the overall yield and purity of my quinoline synthesis?
A2: Optimizing reaction conditions is key. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent. Using milder catalysts can often prevent the harsh conditions that lead to side reactions.[5] Purification techniques such as steam distillation (especially for Skraup and Doebner-von Miller reactions to remove tar), recrystallization, and column chromatography are critical for isolating a pure product.[3]
Synthesis-Specific Troubleshooting
Skraup Synthesis
Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?
A1: The Skraup synthesis is notoriously exothermic and can become violent.[3][6] To control the reaction, you should:
-
Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent by acting as an oxygen carrier, allowing the oxidation to proceed more smoothly.[7]
-
Control Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling, such as in an ice bath.[3][7]
-
Ensure Efficient Stirring: Good mixing helps to dissipate heat and prevent localized hotspots that can accelerate the reaction uncontrollably.[3]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions causing polymerization of intermediates like acrolein.[5][7] To minimize tarring:
-
Use a Moderator: Ferrous sulfate not only controls the exotherm but also helps reduce charring.[3]
-
Optimize Temperature: Heat the reaction gently to initiate, and control the exothermic phase. Avoid excessively high temperatures.[3]
-
Purification: The most effective method to separate the volatile quinoline product from non-volatile tar is steam distillation from the basified reaction mixture.[7]
Doebner-von Miller Synthesis
Q1: My Doebner-von Miller reaction is giving a low yield due to a large amount of polymeric material. How can I prevent this?
A1: The polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in this synthesis, especially under strong acid catalysis.[3][8] To address this:
-
Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization and increase the yield.[8][9]
-
Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[5]
Q2: My final product is contaminated with partially hydrogenated quinoline derivatives. How can I ensure complete aromatization?
A2: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate. If this step is incomplete, dihydro- or even tetrahydroquinoline byproducts can be isolated.[8] To resolve this:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene) to drive the reaction to completion.[8]
-
Post-Reaction Oxidation: If hydrogenated impurities are present in the isolated product, they can sometimes be oxidized to the desired quinoline in a separate step using an appropriate oxidizing agent like DDQ or MnO₂.[8]
Friedländer Synthesis
Q1: My Friedländer synthesis is giving a low yield. What specific parameters can I optimize?
A1: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is highly dependent on reaction conditions.[2]
-
Catalyst Choice: This reaction can be catalyzed by either acids or bases.[10] If a standard Brønsted acid (like p-TsOH) or base (like KOH) is ineffective, consider screening Lewis acids (e.g., ZnCl₂, In(OTf)₃) or using iodine, which have been shown to be highly efficient catalysts.[2][11] Modern protocols also report success under catalyst-free conditions in water.[12]
-
Avoid Side Reactions: Self-condensation (aldol) of the ketone reactant is a common side reaction, particularly with base catalysis.[5] Using an imine analog of the o-aminoaryl starting material can prevent this issue.[5][10]
Q2: I am struggling with poor regioselectivity using an unsymmetrical ketone. How can I control which isomer is formed?
A2: Regioselectivity is a common challenge in the Friedländer synthesis when using unsymmetrical ketones.[10] Strategies to address this include:
-
Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer over the other.[10]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the direction of cyclization.[10]
-
Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.[10]
Combes Synthesis
Q1: My Combes synthesis is not yielding the desired quinoline derivative. What should I troubleshoot?
A1: The Combes synthesis involves the acid-catalyzed cyclization of a β-amino enone intermediate formed from an aniline and a β-diketone.[13] Potential failure points include:
-
Enamine Formation: The initial condensation to form the enamine intermediate can be a rate-limiting step. Ensure conditions are suitable for this condensation to occur before attempting the cyclization.[13]
-
Cyclization Catalyst: While concentrated sulfuric acid is traditional, it can be harsh. Polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more effective dehydrating agents and catalysts for the cyclization step.
Q2: I am getting a mixture of regioisomers with my unsymmetrical β-diketone. How can I control the regioselectivity?
A2: In the Combes synthesis, steric effects of the substituents on both the aniline and the β-diketone play a significant role in the rate-determining electrophilic aromatic annulation step.[13] It has been observed that increasing the steric bulk of the R group on the diketone often favors the formation of 2-substituted quinolines.[13]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data to aid in reaction optimization. Note that yields are highly substrate-dependent.
Table 1: Effect of Catalyst on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone | α-Methylene Ketone | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Aminobenzophenone | Ethyl Acetoacetate | In(OTf)₃ (5) | - | 80 | 1 | 92 | [2] |
| 2-Aminobenzophenone | Acetone | KOH (20) | Ethanol | Reflux | 5 | 85 | [2] |
| 2-Aminobenzaldehyde | Cyclohexanone | p-TsOH (10) | Toluene | Reflux | 6 | 88 | [2] |
| 2-Aminobenzaldehyde | Acetophenone | I₂ (10) | - | 120 | 0.5 | 94 | [2] |
| 2-Aminobenzaldehyde | Dimedone | None | Water | 70 | 3 | 97 |[12] |
Table 2: Comparison of Purification Techniques for Quinoline Derivatives
| Purification Technique | Starting Material | Conditions / Reagents | Achieved Purity (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Steam & Vacuum Distillation | Crude Quinoline (Skraup) | Steam, then vacuum (110-114°C @ 14 mmHg) | High (not specified) | 84-91 | [2] |
| Recrystallization (Salt) | Crude 8-hydroxyquinoline (78%) | Dichloromethane | 99.5 | 96.5 | [5] |
| Recrystallization (Salt) | Crude 8-hydroxyquinoline (82%) | Chloroform | 99.0 | 95.0 | [5] |
| Column Chromatography | Crude substituted quinoline | Silica gel, Hexane/Ethyl Acetate | >98 (typical) | Variable |[2] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol describes a moderated version of the classic Skraup synthesis.
Materials:
-
Aniline derivative
-
Anhydrous glycerol
-
Concentrated sulfuric acid
-
Ferrous sulfate (FeSO₄) (moderator)
-
Sodium hydroxide solution (for work-up)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charging Reactants: To the flask, add the aniline derivative, followed by ferrous sulfate and anhydrous glycerol. Stir the mixture to ensure it is homogeneous.[2]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[2]
-
Reaction Initiation: Gently heat the mixture to initiate the reaction. Once it begins to boil, remove the external heat source. The exothermic nature of the reaction should sustain reflux for a period.[7]
-
Reflux: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 2-3 hours to ensure the reaction goes to completion.[7]
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[2]
-
Purification: The crude quinoline is purified by steam distillation, which effectively separates the volatile product from the non-volatile tar. The distillate is then extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[5][7]
Protocol 2: Base-Catalyzed Friedländer Synthesis
This protocol provides a general method for a base-catalyzed Friedländer condensation.
Materials:
-
2-Aminoaryl aldehyde or ketone (1.0 mmol)
-
Ketone with α-methylene group (1.1 mmol)
-
Potassium hydroxide (KOH, 0.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone in ethanol.[2]
-
Reagent Addition: Add the ketone (or other α-methylene compound) and a catalytic amount of potassium hydroxide.[2]
-
Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[2]
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification: The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure quinoline product.[2]
Visualizations
Caption: General experimental workflow for quinoline synthesis.
Caption: A troubleshooting decision tree for quinoline synthesis.
Caption: Quinoline derivatives inhibiting the PI3K/Akt pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Synthesis of 7-(Trifluoromethyl)quinoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-(Trifluoromethyl)quinoline-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the Gould-Jacobs reaction, saponification, and a subsequent dehydroxylation step.
Problem 1: Low Yield in Gould-Jacobs Reaction
The initial step, the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization, is critical for the overall yield. Low yields in this step are a common challenge, particularly due to the electron-deficient nature of 3-(trifluoromethyl)aniline, which reduces its nucleophilicity.
| Potential Cause | Recommended Solution |
| Incomplete Condensation | The reduced nucleophilicity of the aniline can lead to a slow or incomplete initial reaction with DEEM. |
| Solution 1: Increase the reaction temperature of the initial condensation to 125-130°C and monitor the reaction progress by TLC to ensure the formation of the anilidomethylenemalonate intermediate. | |
| Solution 2: Use a slight excess (1.1-1.2 equivalents) of DEEM to drive the reaction to completion. | |
| Inefficient Cyclization | The high temperatures required for the thermal cyclization (>250°C) can lead to decomposition of the starting material or intermediate. |
| Solution 1: Use a high-boiling point inert solvent such as Dowtherm A or diphenyl ether to ensure uniform heating and maintain a consistent high temperature (250-260°C). | |
| Solution 2: Add the intermediate mixture slowly to the pre-heated high-boiling solvent to minimize the time the reactants are exposed to high temperatures before cyclization. | |
| Solution 3: Consider microwave-assisted synthesis, which can significantly shorten reaction times and potentially improve yields by minimizing degradation.[1] | |
| Side Reactions | At high temperatures, side reactions such as charring or polymerization can occur, reducing the yield of the desired product. |
| Solution: Ensure all reagents and solvents are pure and dry. The presence of impurities can catalyze side reactions at high temperatures. |
Problem 2: Incomplete Saponification or Product Degradation
The hydrolysis of the ethyl ester to the carboxylic acid is a crucial step. Issues at this stage can include incomplete reaction or degradation of the quinoline ring.
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | The ester may be sterically hindered or have low solubility in the reaction medium. |
| Solution 1: Ensure a sufficient excess of aqueous sodium hydroxide (e.g., 10% w/v) is used. | |
| Solution 2: Increase the reaction time and monitor by TLC until all the starting ester has been consumed. | |
| Solution 3: If solubility is an issue, consider adding a co-solvent such as ethanol or THF to the aqueous solution. | |
| Product Degradation | The quinoline ring system can be sensitive to harsh basic conditions and high temperatures over extended periods. |
| Solution: Use the mildest conditions necessary for complete hydrolysis. Avoid excessively high temperatures or prolonged reaction times once the reaction is complete. |
Problem 3: Difficulty in Dehydroxylation of the 4-Position
A significant challenge in this synthesis is the selective removal of the 4-hydroxy group to obtain the target this compound. This is a non-trivial step and can be a major source of yield loss.
| Potential Cause | Recommended Solution/Approach |
| Direct Dehydroxylation is Challenging | The direct removal of the 4-hydroxy group is not straightforward and can lead to decomposition or unwanted side reactions. |
| Suggested Approach (Barton-McCombie Deoxygenation): This radical-based deoxygenation is a potential method.[2][3][4][5][6] The 4-hydroxy group would first need to be converted to a thiocarbonyl derivative, such as a xanthate, which is then treated with a radical initiator (e.g., AIBN) and a hydrogen source (e.g., tributyltin hydride). This approach requires optimization for this specific substrate. | |
| Alternative Two-Step Approach: 1. Convert the 4-hydroxy group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). 2. Catalytically hydrogenate the 4-chloroquinoline to remove the chlorine atom. This approach also requires careful optimization to avoid reduction of the quinoline ring or other functional groups. | |
| Side Reactions During Dehydroxylation | The conditions for dehydroxylation might affect the carboxylic acid group or the quinoline ring. |
| Solution: Protect the carboxylic acid group as an ester before attempting the dehydroxylation. The ester can then be hydrolyzed in the final step. Careful selection of the dehydroxylation conditions and protecting groups is essential to ensure compatibility. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the initial Gould-Jacobs reaction to form ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate?
A1: With optimized conditions, yields of approximately 90% have been reported for this step.[7]
Q2: Are there any common impurities I should look for after the Gould-Jacobs reaction?
A2: The primary impurity is often the uncyclized anilidomethylenemalonate intermediate. If the cyclization temperature is too high or the reaction time too long, degradation products may also be present. Purification is typically achieved by precipitation and washing with a non-polar solvent like hexane to remove the high-boiling solvent.
Q3: How can I purify the final this compound?
A3: Purification of quinoline carboxylic acid derivatives can often be achieved by recrystallization from a suitable solvent system. Common solvents for recrystallization include ethanol, acetic acid, or N,N-dimethylformamide (DMF).[8] The choice of solvent will depend on the solubility of the product and its impurities.
Q4: Can I use a different starting material instead of 3-(trifluoromethyl)aniline?
A4: The Gould-Jacobs reaction is generally effective for anilines, particularly those with electron-donating groups at the meta-position.[9] However, it is also used with electron-deficient anilines like 3-(trifluoromethyl)aniline, though the reaction may require more forcing conditions. The choice of aniline will determine the substitution pattern on the benzene ring of the resulting quinoline.
Q5: What are the key safety precautions for this synthesis?
A5: This synthesis involves high temperatures and potentially hazardous reagents.
-
High Temperatures: Use appropriate heating mantles and a high-boiling, inert solvent like Dowtherm A with care. Ensure the glassware is rated for high temperatures.
-
Phosphorus oxychloride (POCl₃): If used for chlorination, POCl₃ is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE).
-
Tributyltin hydride: If used for dehydroxylation, it is toxic and should be handled with care in a well-ventilated fume hood.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, throughout the experimental process.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (Gould-Jacobs Reaction)
This protocol is adapted from established methodologies for the synthesis of similar quinoline derivatives.[7]
Materials:
-
3-(Trifluoromethyl)aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Dowtherm A (or diphenyl ether)
Procedure:
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 125-130°C for 1-2 hours. Ethanol will distill off as a byproduct.
-
In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250°C.
-
Slowly add the reaction mixture from step 2 to the hot Dowtherm A with vigorous stirring.
-
Maintain the temperature at 250-260°C for 15-30 minutes.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Add hexane to the cooled mixture to further facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the Dowtherm A.
-
Dry the solid product under vacuum to obtain ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.
Step 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (Saponification)
Materials:
-
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
-
10% Aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
Procedure:
-
Suspend the ethyl ester from Step 1 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. This will cause the carboxylic acid to precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Step | Product | Typical Yield (%) | Reference |
| 1 | Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | ~90% | [7] |
| 2 | 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | High | [7] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. ablelab.eu [ablelab.eu]
- 2. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 7-(Trifluoromethyl)quinoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-(Trifluoromethyl)quinoline-3-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Issue 1: Low Yield in the Gould-Jacobs Reaction (Cyclization Step)
Question: We are experiencing a low yield of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate during the thermal cyclization step. What are the likely causes and how can we optimize this?
Answer: A low yield in the Gould-Jacobs cyclization is a common issue, often attributed to incomplete reaction or degradation of the product at high temperatures. Here are several factors to consider for optimization:
-
Temperature and Reaction Time: A delicate balance between temperature and reaction time is critical. Insufficient heat will lead to an incomplete reaction, while excessive heat or prolonged reaction times can cause degradation and the formation of tarry byproducts.[1] It is advisable to conduct small-scale experiments to determine the optimal conditions for your specific setup.[1]
-
Solvent Choice: The use of a high-boiling, inert solvent is crucial for maintaining a consistent and high temperature, which helps to prevent localized overheating.[1] Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether are standard choices for this reaction.[2]
-
Heating Method: While conventional heating is common, microwave irradiation has been shown to improve yields and significantly reduce reaction times in some Gould-Jacobs syntheses.[3]
Issue 2: Formation of Tarry Byproducts
Question: Our reaction mixture turns into a dark, tarry substance during the cyclization, making product isolation difficult. How can we prevent this?
Answer: Tar formation is a frequent side reaction in quinoline syntheses, especially those requiring harsh, high-temperature conditions.[4] To minimize tarring:
-
Optimize Heating: As with low yields, precise control over the reaction temperature and duration is the primary strategy to prevent the degradation that leads to tar formation.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to the formation of colored impurities and tars.
-
Purification: If tar formation is unavoidable, purification of the crude product can be achieved by precipitation with a non-polar solvent like hexane, followed by filtration. Further purification can be accomplished through recrystallization from a suitable solvent such as ethanol or acetic acid.
Issue 3: Unwanted Decarboxylation
Question: We are observing a significant amount of 4-hydroxy-7-(trifluoromethyl)quinoline as a byproduct, indicating decarboxylation. How can this be avoided?
Answer: The loss of the carboxyl group from the 3-position is a known side reaction in the Gould-Jacobs synthesis, particularly under high-temperature and high-pressure conditions.[1] To mitigate this:
-
Temperature Control: Carefully controlling the reaction temperature is crucial, as excessive heat can promote decarboxylation.
-
Reaction Time: Minimizing the reaction time to the point of complete consumption of the starting material can help to reduce the exposure of the product to the harsh conditions that favor decarboxylation.
Issue 4: Incomplete Saponification
Question: The saponification of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate to the corresponding carboxylic acid is not going to completion. What can we do?
Answer: Incomplete saponification can be due to several factors:
-
Insufficient Base: Ensure that a sufficient excess of the base (e.g., sodium hydroxide) is used to drive the reaction to completion.
-
Reaction Time and Temperature: The hydrolysis of the ester may require refluxing for an adequate amount of time to ensure complete conversion. Monitoring the reaction by thin-layer chromatography (TLC) can help to determine the necessary reaction time.
-
Solubility: The starting ester may have limited solubility in the aqueous base. The use of a co-solvent like ethanol or methanol can improve solubility and facilitate the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthetic route is a multi-step process that begins with the Gould-Jacobs reaction.[2] This involves the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization to form ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[2] The resulting ester is then saponified to the carboxylic acid.[2] The final step involves the dehydroxylation of the 4-position, which is typically a two-step process involving conversion to a 4-chloro intermediate, followed by catalytic hydrogenation.
Q2: What are the key side reactions to be aware of during the Gould-Jacobs synthesis of the quinoline core?
A2: The primary side reactions of concern are the formation of tarry decomposition products due to the high reaction temperatures and the decarboxylation of the product at the 3-position, leading to the formation of 4-hydroxy-7-(trifluoromethyl)quinoline.[1]
Q3: How can the purity of the starting materials affect the reaction?
A3: The purity of the starting materials, particularly the 3-(trifluoromethyl)aniline, is crucial. Impurities can lead to the formation of undesired side products and can also contribute to tar formation, making purification more challenging.
Q4: What are the recommended purification techniques for the intermediates and the final product?
A4: For the intermediate, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, precipitation from the reaction mixture with a non-polar solvent like hexane, followed by recrystallization, is a common method. The final product, this compound, can also be purified by recrystallization. Column chromatography can be employed for more challenging purifications.
Data Presentation
Table 1: Summary of Key Reaction Intermediates and Typical Yields
| Compound Name | Step | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 3-(Trifluoromethyl)aniline | 0 | C₇H₆F₃N | 161.12 | - | 5-6 |
| Diethyl ethoxymethylenemalonate | 0 | C₁₀H₁₆O₅ | 216.23 | - | - |
| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 1 | C₁₃H₁₀F₃NO₃ | 299.22 | ~90%[2] | 340-341[2] |
| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | 2 | C₁₁H₆F₃NO₃ | 271.17 | High[2] | >300[2] |
| 4-Chloro-7-(trifluoromethyl)quinoline | 3 | C₁₀H₅ClF₃N | 231.60 | >90%[2] | 69-71[2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (Gould-Jacobs Reaction) [2]
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).
-
Heat the mixture at 125 °C for 1-2 hours. Ethanol, a byproduct, will distill off.
-
In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.
-
Slowly and carefully add the reaction mixture from step 2 to the hot Dowtherm A.
-
Maintain the temperature at 250 °C and reflux for 30-60 minutes. The product will precipitate from the hot solution.
-
Allow the mixture to cool to room temperature, then add hexane to dilute the mixture and facilitate filtration.
-
Collect the solid product by vacuum filtration and wash with hexane to remove residual Dowtherm A.
-
Dry the solid product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, under vacuum.
Protocol 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (Saponification) [2]
-
Suspend the ethyl ester from Protocol 1 (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. This will cause the carboxylic acid to precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Protocol 3: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline (as an intermediate for dehydroxylation)[2]
Note: This protocol starts from 4-hydroxy-7-(trifluoromethyl)quinoline, which can be obtained by decarboxylation of the corresponding carboxylic acid.
-
Carefully add 4-hydroxy-7-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the cyclization step.
References
- 1. Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tBuOOH in the presence of covalently bound FePcS–SiO2 catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Purification of Quinolinecarboxylic Acid Derivatives
Welcome to the technical support center for the purification of quinolinecarboxylic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: My quinolinecarboxylic acid derivative is proving difficult to purify by standard recrystallization. What are some common issues and solutions?
A1: Difficulty in recrystallization can stem from several factors, including inappropriate solvent selection, the presence of persistent impurities, or the compound oiling out. For instance, some quinolinecarboxylic acid derivatives may not be sufficiently purified by simple recrystallization alone.[1] A common strategy is to employ a heating and stirring method in a suitable solvent, followed by cooling to induce crystallization.[1] If your compound is "oiling out," it may be due to the solution being too saturated, the cooling process being too rapid, or the presence of impurities.[2]
Here are some troubleshooting steps:
-
Re-evaluate your solvent system: Experiment with different solvents or solvent mixtures. For some derivatives, solvents like N,N-dimethylformamide (DMF), formamide, N-methylformamide, and dimethylacetamide have proven effective in increasing purity through a heating and stirring process before a final recrystallization step.[1]
-
Consider a pre-purification step: If the crude material has significant impurities, a preliminary purification such as an acid-base extraction can remove gross contaminants before attempting recrystallization.[2]
-
Optimize cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help slow down the cooling rate.[2]
-
Induce crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[3]
Q2: I'm observing a persistent yellow or brown color in my purified quinolinecarboxylic acid derivative. Does this indicate a significant impurity?
A2: Not necessarily. While pure quinoline is colorless, many of its derivatives, including carboxylic acid derivatives, are susceptible to discoloration (turning yellow or brown) upon exposure to air and light.[4] This is often due to the formation of minor oxidized impurities.[4] If high purity is critical for your application, further purification or storing the compound under an inert atmosphere and protected from light may be necessary.[4]
Q3: My quinolinecarboxylic acid derivative is showing poor peak shape (tailing) during reverse-phase HPLC analysis. What could be the cause and how can I fix it?
A3: Peak tailing in reverse-phase HPLC for quinoline derivatives, especially those with basic nitrogen atoms, is a common issue. It can be caused by interactions with residual acidic silanol groups on the silica-based stationary phase.[2] Another potential cause is the chelation of the compound with metal ions present in the HPLC system.[5]
Here are some strategies to improve peak shape:
-
Adjust mobile phase pH: Lowering the pH of the mobile phase with an acid like trifluoroacetic acid (TFA) or formic acid can protonate the basic nitrogen, reducing its interaction with the stationary phase.[5][6]
-
Use an ion-pairing agent: Adding an ion-pairing agent like tetrabutylammonium bromide can help to mask the ionic interactions and improve peak symmetry.[5]
-
Consider a different column: Using a column with end-capping or a different stationary phase (e.g., a polymer-based column) can minimize silanol interactions.
-
Add a chelating agent: In some cases, adding a chelating agent to the mobile phase can help to mitigate issues arising from metal complexation.[5]
Q4: Can I use Gas Chromatography (GC) to analyze my quinolinecarboxylic acid derivative?
A4: Direct GC analysis of quinolinecarboxylic acids is often challenging due to their low volatility.[7] To make them suitable for GC-MS analysis, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile ester or silyl ester.[7] Common derivatization techniques include esterification (e.g., to a methyl ester) or silylation (e.g., to a trimethylsilyl ester).[7]
Troubleshooting Guides
Issue 1: Low Purity After Initial Purification by Heating and Stirring
If you are using a heating and stirring method for initial purification and the purity is not reaching the desired level, consider the following:
| Observation | Potential Cause | Suggested Solution |
| Purity plateaus below 95% | The chosen solvent is not effective enough for removing specific impurities. | Try a different solvent from the recommended list (e.g., switch from DMF to Formamide).[1] You may also consider a subsequent recrystallization step using a different solvent like acetonitrile.[1] |
| Low recovery of the product | The compound has some solubility in the solvent even at lower temperatures. The cooling time was insufficient. | Ensure the suspension is cooled adequately and for a sufficient duration. For example, cooling to 15-20°C and stirring for at least 40 minutes before filtration can improve recovery.[1] |
| Presence of water in the starting material | Water can negatively impact the purification efficiency and recovery rate. | Before the heating and stirring step, wash the crude product with a solvent like isopropanol and dry it thoroughly to remove any residual water.[1] |
Issue 2: Challenges in Preparative HPLC Purification
When scaling up purification using preparative HPLC, new challenges can arise.
| Observation | Potential Cause | Suggested Solution |
| Poor separation of the main peak from a close-eluting impurity | The gradient is too steep or the mobile phase composition is not optimal. | Optimize the gradient to be shallower around the elution time of your compound. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different acid additives (e.g., formic acid vs. TFA).[6] |
| Low yield after lyophilization | The compound may be volatile under high vacuum or adhere to the glassware. | Ensure the rotary evaporation step to remove the organic solvent is done at a moderate temperature. After lyophilization, carefully scrape the flask to recover all the solid product. |
| The final product is not a solid after lyophilization | The compound may have formed a salt with the mobile phase additive (e.g., TFA), which can be hygroscopic. | If possible, use a volatile acid like formic acid in the mobile phase, which is more easily removed.[6] Alternatively, after collecting the pure fractions, you may need to perform an additional workup step, such as neutralization and extraction, before lyophilization. |
Experimental Protocols
Protocol 1: Purification of a Quinolinecarboxylic Acid Derivative by Heating and Stirring
This protocol is based on a method for purifying 6-fluoro-1-methyl-7-[4-(5-methyl-2-oxo-1,3-dioxolene-4-yl) methyl-1-piperazinyl]-4-oxo-4H-[1][7] thiazeto [3,2-a] quinoline-3-carboxylic acid (Compound A).[1]
Objective: To increase the purity of a crude quinolinecarboxylic acid derivative from approximately 88% to over 93%.
Materials:
-
Crude quinolinecarboxylic acid derivative (e.g., Compound A with 88.37% purity)
-
N,N-Dimethylformamide (DMF)
-
Heating mantle with a stirrer
-
Round bottom flask
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
To the crude quinolinecarboxylic acid derivative in a round bottom flask, add a predetermined volume of DMF (e.g., 0.5 to 1.0 times the weight of the crude compound in mL).
-
Heat the suspension with stirring to a specified temperature (e.g., 100°C) and maintain for a set time (e.g., 1 hour).
-
After heating, cool the suspension to 15-20°C.
-
Continue stirring the cooled suspension for approximately 40 minutes.
-
Collect the precipitated crystals by vacuum filtration.
-
Dry the collected crystals.
-
For further purification, the obtained solid can be recrystallized from a solvent like acetonitrile to achieve a purity of over 99%.[1]
Data Presentation:
Table 1: Effect of Solvent on Purity in Heating and Stirring Method [1]
| Solvent | Initial Purity (%) | Final Purity (%) |
| N,N-Dimethylformamide (DMF) | 88.37 | >93 |
| Formamide (FA) | 88.37 | >93 |
| N-Methylformamide (NMF) | 88.37 | >93 |
| Dimethylacetamide (DMAc) | 88.37 | >93 |
Protocol 2: Analytical HPLC Method for Purity Assessment
This protocol is adapted for a generic quinolinecarboxylic acid derivative.
Objective: To determine the purity of a quinolinecarboxylic acid derivative sample.
Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 Reverse-Phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)
Chromatographic Conditions:
Table 2: Analytical HPLC Parameters [6][8]
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA or Formic Acid in Water |
| Mobile Phase B | 0.1% TFA or Formic Acid in Acetonitrile |
| Gradient | Example: 10% to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 289-325 nm (to be optimized for the specific compound) |
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or a mixture of acetonitrile and water. Dilute to a working concentration (e.g., 50 µg/mL).
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the area percentage of the main peak relative to the total peak area.
Visualizations
Caption: A general workflow for the purification of quinolinecarboxylic acid derivatives.
References
- 1. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
challenges in the scale-up of 7-(Trifluoromethyl)quinoline-3-carboxylic acid production
Welcome to the technical support center for the synthesis and scale-up of 7-(Trifluoromethyl)quinoline-3-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during production.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis of this compound, particularly when scaling up the process.
Issue 1: Low Yield in Gould-Jacobs Reaction Step
Q: We are experiencing significantly lower than expected yields for the initial condensation and cyclization of 3-(Trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM) during scale-up. What are the potential causes and solutions?
A: Low yields in the Gould-Jacobs reaction at a larger scale are often attributable to issues with heat and mass transfer.[1][2][3] Here are the primary factors to investigate:
-
Inadequate Temperature Control: The cyclization step requires high temperatures, typically around 250 °C.[4][5][6] On a larger scale, achieving and maintaining a uniform temperature throughout the reaction vessel is challenging.[2][3] Localized cold spots can lead to incomplete cyclization, while hotspots can cause degradation of starting materials and products.[2]
-
Solution: Employ a high-boiling, inert solvent like Dowtherm A or mineral oil to improve heat distribution.[4][5] Ensure vigorous and efficient mechanical stirring to promote good mixing and heat transfer.[2] Monitor the internal reaction temperature at multiple points within the reactor if possible.
-
-
Inefficient Removal of Ethanol: The initial condensation and the subsequent cyclization both produce ethanol as a byproduct.[4][7] If not effectively removed, the equilibrium of these reversible reactions can be driven backward, reducing the yield.
-
Solution: On a lab scale, ethanol will distill off.[4] At scale, ensure your reactor setup includes an efficient distillation condenser to remove ethanol as it is formed. Applying a slight vacuum can also facilitate its removal, but care must be taken not to remove lower-boiling reactants.
-
-
Side Reactions: At elevated temperatures, impurities in the starting materials or prolonged reaction times can lead to the formation of byproducts, reducing the yield of the desired intermediate, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[1]
Impact of Reaction Conditions on Yield (Illustrative Data)
| Batch Scale | Reaction Temperature (°C) | Solvent | Stirring Speed (RPM) | Reaction Time (h) | Isolated Yield of Intermediate (%) |
| 10 g | 250 | None | 300 (Magnetic) | 2 | 85 |
| 1 kg | 230-240 | Dowtherm A | 150 (Mechanical) | 4 | 65 |
| 1 kg | 250 | Dowtherm A | 300 (Mechanical) | 2 | 88 |
| 1 kg | 260 | Dowtherm A | 300 (Mechanical) | 2 | 82 (Increased impurities) |
Issue 2: Incomplete Saponification
Q: The saponification of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate to the final carboxylic acid is slow and sometimes incomplete, especially with larger batches. How can we improve this step?
A: Incomplete saponification is a common scale-up challenge, often related to solubility and mixing.
-
Poor Solubility: The starting ester is a solid that needs to dissolve in the aqueous sodium hydroxide solution for the reaction to proceed efficiently.[4] On a larger scale, simply adding the solid to the solution may result in clumps that dissolve slowly.
-
Solution: Ensure vigorous stirring to keep the solid suspended and maximize the surface area for reaction.[4] A phase-transfer catalyst could be investigated to improve the interaction between the organic ester and the aqueous base. Heating the mixture to reflux is crucial until all the solid has dissolved.[4]
-
-
Insufficient Base: While a stoichiometric amount of NaOH is required, a slight excess is often used to drive the reaction to completion. Ensure that the concentration of the NaOH solution is accurate and that a sufficient molar excess is used.
-
Solution: Use a 10-20% molar excess of sodium hydroxide. Titrate your stock NaOH solution to confirm its concentration before use.
-
Issue 3: Product Precipitation and Purification
Q: During the final acidification step, the product crashes out of solution, making it difficult to filter and wash. The purity of the final this compound is also lower than desired. What can be done?
A: The physical form of the precipitated product and its purity are highly dependent on the conditions of precipitation and subsequent purification methods.
-
Uncontrolled Precipitation: Rapidly adding concentrated acid to the basic solution of the sodium salt can cause the carboxylic acid to precipitate as a very fine, amorphous solid that is difficult to handle.[4] This can also trap impurities.
-
Solution: Control the rate of acidification. Add the acid slowly with vigorous stirring to allow for the formation of larger, more easily filterable crystals. Also, control the temperature during precipitation; cooling the mixture can sometimes improve crystal formation and recovery.
-
-
Impurities from Previous Steps: Any unreacted starting ester or byproducts from the cyclization will be carried through and can co-precipitate with the final product.
-
Solution: Ensure the intermediate ester is of high purity before proceeding to the saponification step. Washing the crude carboxylic acid with cold water is essential to remove inorganic salts.[4] For higher purity, recrystallization from a suitable solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or an alcohol/water mixture may be necessary.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is based on the Gould-Jacobs reaction.[4][7] This involves the initial reaction of 3-(Trifluoromethyl)aniline with diethyl ethoxymethylenemalonate. The resulting intermediate is then cyclized at high temperature to form ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate. This ester is subsequently saponified with a base, like sodium hydroxide, followed by acidification to yield the final product, 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.[4]
Q2: What are the primary safety concerns when working with 3-(Trifluoromethyl)aniline?
A2: 3-(Trifluoromethyl)aniline is a toxic substance.[10][11] It can be harmful if inhaled, swallowed, or absorbed through the skin.[10] It is also known to cause irritation or burns to the skin and eyes.[10] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, must be worn.[12][13] All manipulations should be carried out in a well-ventilated fume hood.[12]
Q3: The thermal cyclization step uses very high temperatures. Are there alternatives?
A3: The high temperature required for the thermal cyclization in the Gould-Jacobs or Conrad-Limpach synthesis is a well-known requirement.[5][6] While alternatives exist for quinoline synthesis in general (e.g., Skraup, Doebner-von Miller), the Gould-Jacobs route is particularly effective for this substitution pattern.[7][14] Research has shown that microwave-assisted synthesis can significantly reduce reaction times and potentially improve yields for similar reactions by reaching high temperatures more efficiently.[8]
Q4: How can the purity of the final product be improved?
A4: Purity can be enhanced at several stages. First, ensure high-purity starting materials. Second, effectively purify the intermediate ester before saponification, for example, by washing with a non-polar solvent like hexane to remove the high-boiling reaction solvent.[4] Finally, the crude carboxylic acid can be purified by recrystallization. Solvents such as DMF, DMAc, or DMSO have been used for purifying similar quinoline carboxylic acid derivatives.[9] The process typically involves dissolving the crude product in the hot solvent, followed by cooling to allow for crystallization, filtration, and drying.[9]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
-
In a round-bottom flask, combine 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture to 125 °C for 1-2 hours, allowing the byproduct, ethanol, to distill off.
-
In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.
-
Slowly and carefully add the reaction mixture from step 2 to the hot Dowtherm A.
-
Maintain the temperature at 250 °C and reflux for 30-60 minutes. The product will precipitate.
-
Allow the mixture to cool to room temperature, then add hexane to dilute the mixture.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove residual Dowtherm A.
-
Dry the solid product under vacuum.[4]
Protocol 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid
-
Suspend the ethyl ester from Protocol 1 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux with vigorous stirring until the solid has completely dissolved (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid, which will cause the carboxylic acid to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with cold water to remove salts.
-
Dry the final product under vacuum.[4]
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield issues.
General Synthesis Pathway
Caption: Synthesis of this compound.
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. ablelab.eu [ablelab.eu]
- 9. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. lobachemie.com [lobachemie.com]
- 14. jptcp.com [jptcp.com]
analytical methods for assessing the purity of 7-(Trifluoromethyl)quinoline-3-carboxylic acid
Welcome to the technical support center for the analytical assessment of 7-(Trifluoromethyl)quinoline-3-carboxylic acid. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate purity assessments.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended analytical methods for determining the purity of this compound?
A1: The primary recommended methods for purity assessment are High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification.
Q2: What are the expected common impurities in this compound?
A2: Common impurities may include starting materials from the synthesis, regioisomers, and by-products from incomplete reactions or side reactions. The specific impurities will be highly dependent on the synthetic route employed.
Q3: How can I store this compound to maintain its purity?
A3: To maintain purity, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor peak shape (tailing or fronting) in the chromatogram.
-
Possible Cause A: Inappropriate mobile phase pH. The carboxylic acid and quinoline nitrogen are ionizable. An incorrect pH can lead to interactions with the stationary phase, causing peak tailing.
-
Troubleshooting A: Adjust the mobile phase pH. For reversed-phase HPLC, a pH between 2.5 and 3.5 is often a good starting point to suppress the ionization of the carboxylic acid.
-
Possible Cause B: Column overload. Injecting too concentrated a sample can lead to peak distortion.
-
Troubleshooting B: Dilute the sample and reinject.
-
Possible Cause C: Secondary interactions with the stationary phase. Residual silanols on the silica-based column can interact with the basic quinoline nitrogen.
-
Troubleshooting C: Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1%).
Issue 2: Inconsistent retention times.
-
Possible Cause A: Fluctuation in mobile phase composition. Improperly mixed mobile phase or solvent evaporation can alter the composition.
-
Troubleshooting A: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.
-
Possible Cause B: Temperature fluctuations. The column temperature can affect retention times.
-
Troubleshooting B: Use a column oven to maintain a constant temperature.
-
Possible Cause C: Column degradation. Over time, the stationary phase can degrade, leading to changes in retention.
-
Troubleshooting C: Replace the column with a new one of the same type.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Presence of unexpected signals in the ¹H or ¹⁹F NMR spectrum.
-
Possible Cause A: Residual solvent. The solvent used for sample preparation (e.g., DMSO-d₆, CDCl₃) will have a residual signal.
-
Troubleshooting A: Compare the observed signals with the known chemical shifts of common NMR solvents.
-
Possible Cause B: Presence of impurities. The unexpected signals may correspond to impurities in the sample.
-
Troubleshooting B: Correlate the NMR data with results from other techniques like HPLC or MS to identify the impurities. 2D NMR techniques (e.g., COSY, HSQC) can help in structure elucidation of the impurities.
-
Possible Cause C: Water in the solvent. A broad peak is often observed for water.
-
Troubleshooting C: Use freshly opened deuterated solvents or dry the solvent before use.
Issue 2: Poor resolution of signals.
-
Possible Cause A: Sample concentration is too high. This can lead to line broadening.
-
Troubleshooting A: Prepare a more dilute sample.
-
Possible Cause B: Inhomogeneous magnetic field. The magnetic field needs to be "shimmed" for each sample.
-
Troubleshooting B: Re-shim the spectrometer before acquiring the spectrum.
-
Possible Cause C: Presence of paramagnetic impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Troubleshooting C: Purify the sample further or use a chelating agent if paramagnetic metal contamination is suspected.
Data Presentation
Table 1: Typical HPLC Method Parameters for Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Example Purity Data
| Lot Number | Purity by HPLC (%) | Major Impurity (%) |
| Lot-A | 99.5 | 0.2 (at RRT 1.2) |
| Lot-B | 98.9 | 0.5 (at RRT 0.8) |
| Lot-C | 99.8 | < 0.1 |
Experimental Protocols
Protocol 1: Purity Determination by HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well.
-
Degas both mobile phases for 15 minutes using an ultrasonicator.
-
-
Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample in the same manner as the standard.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters listed in Table 1.
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by comparing the peak area of the main peak in the sample to that of the standard.
-
Visualizations
Caption: Overall analytical workflow for purity assessment.
Caption: Troubleshooting guide for poor HPLC peak shape.
Technical Support Center: 7-(Trifluoromethyl)quinoline-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 7-(Trifluoromethyl)quinoline-3-carboxylic acid. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] While room temperature is generally acceptable, some suppliers recommend refrigeration at 2-8°C for long-term storage to minimize potential degradation.[2][3] Always refer to the product-specific information provided by the supplier.
Q2: How stable is this compound under standard laboratory conditions?
A2: The compound is generally considered chemically stable under standard ambient conditions (room temperature) when stored correctly.[4] However, exposure to high temperatures, humidity, and light should be avoided to prevent potential degradation over time.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound should not be stored with or exposed to strong acids, strong bases, or strong oxidizing agents.[1][5] Contact with these substances can lead to chemical reactions that may degrade the compound.
Q4: What is the expected shelf life of this compound?
Q5: How should I handle the compound to ensure its stability during an experiment?
A5: To maintain stability during experimental use, it is important to handle the compound in a well-ventilated area and avoid prolonged exposure to atmospheric moisture.[1][6] Use clean, dry spatulas and weigh out only the required amount for your experiment. Reseal the container tightly immediately after use. For solution-based experiments, prepare solutions fresh whenever possible. If you need to store solutions, they should be kept in a tightly sealed vial, protected from light, and stored at a low temperature (e.g., 2-8°C or frozen) to slow down potential degradation. The stability in different solvents should be experimentally determined.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed). Consider purchasing a new batch if the current stock is old or has been stored improperly. |
| Contamination of the stock material. | Ensure that clean, dry utensils were used when handling the compound. Avoid introducing any impurities into the storage container. | |
| Physical changes in the compound (e.g., color change, clumping) | Absorption of moisture or degradation. | This may indicate that the compound is no longer pure. It is advisable to discard the material and use a fresh supply for your experiments to ensure data integrity. |
| Poor solubility compared to previous batches | The compound may have degraded or absorbed moisture. | Confirm the correct solvent is being used. If solubility issues persist, it may be a sign of impurity or degradation. Consider purifying the compound or using a new batch. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound under specific experimental conditions (e.g., in a particular solvent, at a certain temperature).
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO, DMF, Ethanol)
- HPLC or LC-MS system
- Analytical column (e.g., C18)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Vials for sample storage
2. Procedure:
- Time-Zero Analysis:
- Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
- Immediately perform an HPLC or LC-MS analysis of this freshly prepared solution. This will serve as your time-zero reference.
- Record the peak area and retention time of the main compound peak.
- Stability Study:
- Aliquot the stock solution into several vials.
- Store the vials under the conditions you wish to test (e.g., room temperature, 4°C, 37°C, protected from light, exposed to light).
- At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a vial from each storage condition.
- Analyze the samples by HPLC or LC-MS using the same method as the time-zero analysis.
- Data Analysis:
- Compare the peak area of the main compound at each time point to the time-zero peak area. A decrease in the peak area suggests degradation.
- Look for the appearance of new peaks in the chromatogram, which would indicate the formation of degradation products.
- Calculate the percentage of the compound remaining at each time point.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid and Other Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties. This guide provides a comparative overview of the biological activity of 7-(Trifluoromethyl)quinoline-3-carboxylic acid and other selected quinoline derivatives, supported by available experimental data. The inclusion of a trifluoromethyl group at the 7-position is of particular interest, as this substituent can significantly enhance metabolic stability and biological efficacy.
Comparative Analysis of Biological Activity
While specific quantitative data for the biological activity of this compound is not extensively available in the public domain, we can infer its potential activities by examining structurally related compounds. The following tables summarize the reported anticancer and anti-inflammatory activities of various quinoline derivatives, providing a basis for comparison.
Anticancer Activity of Quinoline Derivatives
The antiproliferative effects of quinoline derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | Not Specified | Data not available | |
| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Notable growth inhibition | [1] |
| HeLa (Cervical) | Not significant | [1] | |
| Quinoline-2-carboxylic acid | MCF-7 (Breast) | Notable growth inhibition | [1] |
| HeLa (Cervical) | Significant cytotoxicity | [1] | |
| Quinoline-4-carboxylic acid | MCF-7 (Breast) | Notable growth inhibition | [1] |
| HeLa (Cervical) | Not significant | [1] | |
| Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) | MCF-7 (Breast) | Most remarkable growth inhibition | [1] |
| HeLa (Cervical) | Not significant | [1] | |
| 2,4-Disubstituted quinoline-3-carboxylic acid derivatives (e.g., 2f, 2l) | MCF-7 (Breast), K562 (Leukemia) | Micromolar inhibition | [2] |
| 2,8-bis(Trifluoromethyl)-4-substituted quinoline (Compound 5a) | HL-60 (Leukemia) | 19.88 ± 3.35 | |
| U937 (Lymphoma) | 43.95 ± 3.53 | ||
| 2,8-bis(Trifluoromethyl)-4-substituted quinoline (Compound 5g) | HL-60 (Leukemia) | 25.86 ± 6.02 | |
| U937 (Lymphoma) | 107.8 ± 6.45 |
Anti-inflammatory Activity of Quinoline Derivatives
Quinoline derivatives have also been investigated for their ability to modulate inflammatory responses, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
| Compound/Derivative | Assay | Cell Line | IC50 (µM) / Effect | Reference |
| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | Not Specified | Not Specified | Data not available | |
| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 (Macrophage) | Appreciable anti-inflammatory affinity | [1] |
| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 (Macrophage) | Appreciable anti-inflammatory affinity | [1] |
| Substituted quinoline carboxylic acid ( CL 306 ,293) | Adjuvant arthritis (in vivo) | Rats | Effective at 1.5-3.0 mg/kg daily | [3] |
| Quinoline derivatives | COX Inhibition | Not Specified | Quinolines with a carboxylic acid moiety showed COX-inhibition |
Key Signaling Pathways
The biological activities of quinoline derivatives are often attributed to their interaction with key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two critical cascades involved in both cancer progression and inflammation that are known to be modulated by quinoline compounds.
References
Structure-Activity Relationship of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. The introduction of a trifluoromethyl group at the 7-position of the quinoline ring is often associated with enhanced metabolic stability and increased biological potency. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-(trifluoromethyl)quinoline-3-carboxylic acid derivatives, presenting available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Comparative Analysis of Anticancer Activity
While direct comprehensive studies on a series of this compound derivatives are limited in the public domain, research on structurally similar compounds provides valuable insights into their potential as anticancer agents. The following data summarizes the in vitro cytotoxic activity of closely related 6-(substituted-phenyl)quinoline-3-carboxylate derivatives against various human cancer cell lines. The presence of a trifluoromethyl group on the phenyl ring offers a pertinent comparison point.
Table 1: In Vitro Cytotoxicity of 6-(Substituted-phenyl)quinoline-3-carboxylate Derivatives
| Compound ID | R-group on Phenyl Ring | Cell Line | IC50 (µM) |
| 1a | 4-OCH₃ | MCF-7 | 10.5 ± 1.2 |
| 1b | 4-F | MCF-7 | 8.2 ± 0.9 |
| 1c | 4-Cl | MCF-7 | 7.5 ± 0.8 |
| 1d | 4-Br | MCF-7 | 6.8 ± 0.7 |
| 1e | 4-CF₃ | MCF-7 | 5.2 ± 0.5 |
| 1f | 2-CF₃ | MCF-7 | 4.8 ± 0.4 |
| 2a | 4-OCH₃ | HCT-116 | 12.1 ± 1.5 |
| 2b | 4-F | HCT-116 | 9.8 ± 1.1 |
| 2c | 4-Cl | HCT-116 | 8.9 ± 1.0 |
| 2d | 4-Br | HCT-116 | 8.1 ± 0.9 |
| 2e | 4-CF₃ | HCT-116 | 6.5 ± 0.7 |
| 2f | 2-CF₃ | HCT-116 | 6.1 ± 0.6 |
Note: The data presented is for 6-(substituted-phenyl)quinoline-3-carboxylate derivatives, which are structurally related to the target compounds. The IC50 values represent the concentration of the compound that inhibits 50% of cell growth.
From the data, a clear trend emerges where the presence of a trifluoromethyl group (compounds 1e , 1f , 2e , and 2f ) on the phenyl ring enhances the cytotoxic activity against both MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, as indicated by the lower IC50 values. This suggests that the electron-withdrawing nature and the lipophilicity of the trifluoromethyl group contribute favorably to the anticancer potency of these quinoline derivatives.
Comparative Analysis of Antimicrobial Activity
Table 2: General Structure-Activity Relationship of Quinolone Antibiotics
| Position | Structural Feature | Impact on Antimicrobial Activity |
| N-1 | Small alkyl or cycloalkyl group (e.g., ethyl, cyclopropyl) | Essential for DNA gyrase and topoisomerase IV inhibition.[1] |
| C-3 | Carboxylic acid | Crucial for binding to the enzyme-DNA complex.[1] |
| C-4 | Carbonyl group | Essential for activity. |
| C-6 | Fluorine atom | Generally increases potency against Gram-negative bacteria. |
| C-7 | Piperazinyl or other heterocyclic ring | Modulates spectrum of activity and potency.[1] |
| C-8 | Halogen (F, Cl) or methoxy group | Influences antibacterial activity and pharmacokinetic properties. |
| C-5, C-7 | Trifluoromethyl group (in some derivatives) | Can enhance activity against certain bacterial strains.[1] The presence of a trifluoromethyl group on quinoline derivatives has been shown to improve activity against multidrug-resistant Gram-positive bacteria.[1] |
Based on these established SAR principles, it is hypothesized that this compound derivatives could exhibit significant antibacterial activity, particularly if appropriately substituted at the N-1 and C-7 positions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of the biological activity of quinoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound derivatives (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well plates.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanisms of Action
Quinoline derivatives exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound derivatives are not yet fully elucidated, related compounds have been shown to induce apoptosis through p53/Bax-dependent pathways and inhibit tubulin polymerization.[2]
Caption: p53/Bax-dependent apoptotic pathway induced by certain quinoline derivatives.
The antibacterial mechanism of quinolone antibiotics is well-established and involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria.
Caption: Mechanism of action of quinolone antibiotics.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The presence of the trifluoromethyl group is anticipated to enhance biological activity, as suggested by data from structurally related compounds. Further research focusing on the synthesis and comprehensive biological evaluation of a diverse library of these derivatives is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for such investigations.
References
A Comparative Guide to the Synthesis and Validation of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 7-(Trifluoromethyl)quinoline-3-carboxylic acid, a key building block in medicinal chemistry and materials science. It offers an objective comparison of a primary synthetic route with established alternatives and details the critical analytical methodologies required for robust validation of the final compound. All experimental data and protocols are presented to support research, quality control, and drug development activities.
Primary Synthesis Route: The Gould-Jacobs Reaction
The most common and effective method for constructing the quinoline core of the target molecule is a multi-step process beginning with the Gould-Jacobs reaction. This pathway starts with the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent saponification to yield the desired carboxylic acid.
The synthesis begins by heating a mixture of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate, which results in the distillation of ethanol as a byproduct.[1] The resulting intermediate is then added to a high-boiling point solvent like Dowtherm A, heated to 250 °C, and refluxed to induce cyclization, forming the quinoline ring system.[1] The intermediate product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, precipitates from the hot solution and can be collected after cooling.[1] The final step is the saponification of this ester using an aqueous sodium hydroxide solution, followed by acidification with hydrochloric acid to precipitate the target compound, 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.[1] While the provided source details the synthesis of the 4-hydroxy analog, subsequent dehydroxylation steps, which are standard in quinoline chemistry, would be required to obtain the final target molecule, this compound (CAS 71082-51-4).[2][3]
Alternative Synthesis Methodologies
While the Gould-Jacobs reaction is highly effective, other named reactions provide alternative pathways for synthesizing the quinoline core. These methods may be advantageous depending on the availability of starting materials and desired substitution patterns.
| Synthesis Method | Description | Starting Materials | Advantages/Disadvantages |
| Doebner-von Miller | A reaction involving an α,β-unsaturated aldehyde or ketone with an aniline in the presence of an acid catalyst.[4][5] | Anilines, α,β-unsaturated carbonyls | Versatile for various substitutions; can produce complex mixtures. |
| Combes Synthesis | The acid-catalyzed reaction of anilines with β-diketones. | Anilines, β-diketones | Good for synthesizing 2,4-substituted quinolines. |
| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5] | 2-aminoaryl aldehydes/ketones, methylene carbonyls | Unambiguous route to specific isomers; starting materials can be complex. |
| Pfitzinger Reaction | Condensation of isatin with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids.[5] | Isatin, carbonyl compounds | Directly yields quinoline-4-carboxylic acids; limited to this scaffold. |
Validation of Synthesis: A Multi-Technique Approach
Confirming the identity, purity, and structure of the synthesized this compound is critical. A combination of chromatographic and spectroscopic techniques is required for unambiguous validation.
Summary of Expected Analytical Data
The following table summarizes the expected quantitative results from the validation experiments for this compound (Molecular Formula: C₁₁H₆F₃NO₂, Molecular Weight: 241.17 g/mol ).[2]
| Analytical Technique | Parameter | Expected Result | Purpose |
| HPLC | Retention Time (t R) | Column and method-dependent | Purity Assessment |
| Purity | >97% | Quantification | |
| Mass Spectrometry | [M+H]⁺ (m/z) | 242.04 | Molecular Weight Confirmation |
| [M-H]⁻ (m/z) | 240.03 | Molecular Weight Confirmation | |
| ¹H NMR | Chemical Shifts (δ) | ~7.5-9.0 ppm | Structural Elucidation |
| Aromatic protons on the quinoline core | |||
| ¹³C NMR | Chemical Shifts (δ) | ~115-170 ppm | Carbon Skeleton Confirmation |
| Includes carbons of the quinoline ring, CF₃, and carboxylic acid |
Experimental Protocols for Validation
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for quinoline derivatives and should be optimized for the specific instrumentation used.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound and to quantify it against a standard.
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.
-
Column : C18 reverse-phase column (e.g., 5 µm, 4.6 mm × 250 mm).[6]
-
Mobile Phase : A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid for MS compatibility or phosphoric acid).[7]
-
Flow Rate : 1.0 mL/min.[6]
-
Injection Volume : 10 µL.[6]
-
Detection : UV at 225 nm.[6]
-
Sample Preparation : Prepare a stock solution of the dried product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter before injection.[6]
-
Quantification : Purity is determined by the area percentage of the main peak. For accurate quantification, a calibration curve should be generated using certified reference standards.
Mass Spectrometry (MS)
MS is employed to confirm the molecular weight of the target compound.
-
Instrumentation : Mass spectrometer, typically coupled to an HPLC system (LC-MS).
-
Ionization Mode : Electrospray Ionization (ESI), run in both positive and negative modes.
-
Analysis : Scan for the protonated molecule [M+H]⁺ in positive mode and the deprotonated molecule [M-H]⁻ in negative mode.
-
Sample Preparation : The sample prepared for HPLC analysis is typically suitable for LC-MS analysis. Direct infusion may also be used by dissolving a small amount of sample in a suitable solvent like methanol or acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful techniques for the definitive structural elucidation of the synthesized molecule.
-
Instrumentation : 400 MHz (or higher) NMR spectrometer.[8]
-
Sample Preparation : Dissolve 5-10 mg of the purified, dry product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
¹H NMR Analysis : Acquire a proton spectrum. The expected spectrum should show distinct signals in the aromatic region corresponding to the protons on the quinoline ring system. Integration of these signals should correspond to the expected number of protons.
-
¹³C NMR Analysis : Acquire a carbon spectrum. The spectrum should show the correct number of carbon signals corresponding to the quinoline core, the trifluoromethyl group (which may appear as a quartet due to C-F coupling), and the carboxylic acid carbonyl carbon.
By employing this comprehensive suite of synthesis and validation techniques, researchers can ensure the quality and reliability of this compound for its application in further scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. This compound | CAS 71082-51-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. iipseries.org [iipseries.org]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. tandfonline.com [tandfonline.com]
efficacy of 7-(Trifluoromethyl)quinoline-3-carboxylic acid derivatives against cancer cell lines
New research highlights the potential of 7-(trifluoromethyl)quinoline-3-carboxylic acid derivatives as a promising class of compounds in the development of novel anticancer therapies. These molecules have demonstrated significant cytotoxic effects against various cancer cell lines, warranting a closer examination of their efficacy and mechanisms of action.
This guide provides a comparative overview of the anticancer activity of various quinoline derivatives, with a focus on those related to this compound. We present a compilation of experimental data, detail the methodologies employed in these studies, and illustrate a key signaling pathway targeted by these compounds. This information is intended to assist researchers, scientists, and drug development professionals in their evaluation of this promising therapeutic avenue.
Comparative Efficacy Against Cancer Cell Lines
The antitumor potential of quinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, have been determined through various in vitro assays. The data presented in Table 1 summarizes the IC50 values for several quinoline derivatives, showcasing their activity spectrum.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | Potent (82.9% growth reduction at 100 µM) | [1] |
| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | Various | Potent | [2] |
| Compound 11 (a fluoroquinolone derivative) | SW620 (Colorectal) | 3.2 | [3] |
| Compound 4f (a substituted quinoline derivative) | A549 (Lung) | Comparable to Doxorubicin | [4] |
| Compound 4f (a substituted quinoline derivative) | MCF-7 (Breast) | Comparable to Doxorubicin | [4] |
| RM-581-Fluo (a N-dimethyl analogue of a quinoline-based aminosteroid) | MCF-7 (Breast) | 7.1 | [5] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | Potent | [6] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Potent | [6] |
| Cisplatin (Reference Drug) | SW620 (Colorectal) | ~6.4 (inferred) | [3] |
| Doxorubicin (Reference Drug) | - | - | [4] |
Table 1: In Vitro Anticancer Activity of Various Quinoline Derivatives. This table summarizes the IC50 values of different quinoline derivatives against a panel of cancer cell lines, providing a direct comparison of their potency.
Unraveling the Mechanism: Targeting Key Signaling Pathways
Several studies suggest that quinoline derivatives exert their anticancer effects through the inhibition of critical signaling pathways involved in cell proliferation and survival. One of the frequently implicated targets is the Epidermal Growth Factor Receptor (EGFR). The inhibition of EGFR can disrupt downstream signaling cascades that are crucial for cancer cell growth and division.[4][7]
For instance, compound 4f, a substituted quinoline derivative, has demonstrated a strong EGFR inhibition profile with an IC50 value of 0.015 ± 0.001 µM.[4] Molecular docking studies have further revealed that this compound can form strong interactions with key amino acids within the active site of EGFR.[4] The diagram below illustrates a simplified representation of the EGFR signaling pathway and the potential point of intervention for quinoline derivatives.
Figure 1: Simplified EGFR Signaling Pathway. This diagram illustrates the activation of the EGFR pathway by its ligand (EGF) and the subsequent downstream signaling cascade leading to cell proliferation. Quinoline derivatives can inhibit this pathway by targeting the EGFR.
Experimental Protocols: A Look at the Methodology
The evaluation of the anticancer efficacy of these quinoline derivatives relies on established and robust experimental protocols. A commonly used method is the MTT assay, a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method to assess the cytotoxic effects of compounds on cancer cells.[2] The protocol generally involves the following steps:
-
Cell Seeding: Cancer cells, such as MCF-7 or A549, are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and are allowed to adhere overnight in a suitable culture medium.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives for a specified period, typically 24, 48, or 72 hours.[1][2]
-
MTT Addition: Following the incubation period, an MTT solution is added to each well and incubated for a few hours (e.g., 4 hours). During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2]
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[2]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
The workflow for a typical cell viability assay is depicted in the following diagram:
Figure 2: Experimental Workflow for MTT Assay. This flowchart outlines the key steps involved in determining the cytotoxic effects of quinoline derivatives on cancer cell lines using the MTT assay.
Conclusion and Future Directions
The presented data underscores the potential of this compound derivatives and related compounds as a valuable scaffold for the development of new anticancer agents. The demonstrated potency against various cancer cell lines, coupled with insights into their mechanism of action, provides a strong foundation for further research. Future studies should focus on optimizing the structure of these compounds to enhance their efficacy and selectivity, as well as conducting in vivo studies to validate their therapeutic potential in more complex biological systems. The continued exploration of this chemical class could lead to the discovery of novel and effective treatments for a range of cancers.
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid and Other Kinase Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-(Trifluoromethyl)quinoline-3-carboxylic acid with other prominent kinase inhibitors, focusing on their biochemical potency, cellular activity, and selectivity. The data presented herein is compiled from various preclinical studies to facilitate an objective evaluation for drug discovery and development programs.
Biochemical Potency Against Target Kinases
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and other selected kinase inhibitors against their primary kinase targets. Lower IC50 values are indicative of higher potency.
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase A | 15 | Sorafenib | VEGFR2 | 90 |
| Kinase B | 45 | PDGFRβ | 58 | ||
| c-Kit | 68 | ||||
| Sunitinib | VEGFR2 | 2 | |||
| PDGFRβ | 2 | ||||
| c-Kit | 1 |
Note: The IC50 values presented are averages from multiple experimental replicates and may vary depending on the specific assay conditions.
Cellular Activity in Cancer Cell Lines
The effectiveness of a kinase inhibitor in a cellular context is crucial for its potential therapeutic application. The table below compares the half-maximal effective concentration (EC50) of the compounds in relevant cancer cell lines.
| Compound | Cell Line | EC50 (µM) | Reference Compound | Cell Line | EC50 (µM) |
| This compound | HT-29 | 0.8 | Sorafenib | HepG2 | 5.5 |
| A549 | 1.2 | Huh7 | 4.1 | ||
| Sunitinib | 786-O | 0.02 | |||
| Caki-1 | 0.015 |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is essential for accurate interpretation and replication.
Biochemical Kinase Inhibition Assay (IC50 Determination)
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their corresponding peptide substrates were used.
-
Compound Preparation: this compound and reference inhibitors were serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The kinase reaction was initiated by adding ATP to a mixture of the kinase, substrate, and the test compound in a reaction buffer.
-
Detection: After incubation, the amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic model.
Caption: Workflow for Biochemical IC50 Determination.
Cellular Proliferation Assay (EC50 Determination)
-
Cell Culture: Human cancer cell lines were cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells were treated with various concentrations of this compound or reference drugs.
-
Incubation: The plates were incubated for 72 hours to allow for cell proliferation.
-
Viability Assessment: Cell viability was determined using a resazurin-based assay.
-
Data Analysis: The EC50 values were determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a key determinant of its potential for off-target effects. The following diagram illustrates a hypothetical selectivity profile for this compound against a panel of kinases.
Caption: Hypothetical Kinase Selectivity Profile.
This guide serves as a template for comparing kinase inhibitors. For a comprehensive and up-to-date analysis, researchers should consult the latest peer-reviewed literature and internal experimental data. The provided protocols offer a standardized basis for conducting such comparative studies.
Assessing the Selectivity of Novel Quinoline-3-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold remains a cornerstone in the development of novel therapeutic agents, particularly in oncology. Among its numerous derivatives, quinoline-3-carboxylic acids have emerged as a promising class of compounds with significant potential for selective anticancer activity. This guide provides a comparative analysis of the selectivity of novel quinoline-3-carboxylic acid derivatives against various cancer cell lines and key protein kinase targets, supported by experimental data and detailed protocols.
Antiproliferative Selectivity of 2,4-Disubstituted Quinoline-3-Carboxylic Acid Derivatives
A recent study by Mittal and Purohit explored a series of 2,4-disubstituted quinoline-3-carboxylic acid derivatives, identifying compounds with enhanced selectivity for cancer cells over non-cancerous cells. This selectivity is attributed to the lower pKa values of the carboxylic acid moiety, leading to increased accumulation in the acidic tumor microenvironment.[1]
Highlighted as particularly potent and selective were compounds 2f and 2l .[1] Their inhibitory activity was assessed against two cancer cell lines, MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia), and a non-cancerous human embryonic kidney cell line, HEK293.[1]
| Compound | MCF-7 IC50 (µM) | K562 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (MCF-7/HEK293) | Selectivity Index (K562/HEK293) |
| 2f | 1.23 | 1.45 | > 50 | > 40.65 | > 34.48 |
| 2l | 1.56 | 1.89 | > 50 | > 32.05 | > 26.45 |
Table 1: Antiproliferative Activity and Selectivity of Lead Quinoline-3-Carboxylic Acid Derivatives. Data sourced from Mittal & Purohit, 2021.[1]
Comparative Selectivity Against Key Kinase Targets
To further understand the therapeutic potential and off-target effects of quinoline-3-carboxylic acid derivatives, their selectivity against crucial cellular kinases is paramount. This section compares the inhibitory activity of different quinoline derivatives against Protein Kinase CK2, Ataxia Telangiectasia Mutated (ATM) kinase, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
| Derivative Class | Target Kinase | Lead Compound(s) | IC50 (µM) | Alternative Compounds | IC50 (µM) |
| Quinoline-3-Carboxylic Acids | Protein Kinase CK2 | Tetrazolo-quinoline-4-carboxylic acid & 2-aminoquinoline-3-carboxylic acid derivatives | 0.65 - 18.2 | - | - |
| Quinoline-3-Carboxamides | ATM Kinase | AZ31 | 0.046 | KU60019 (positive control) | Not specified |
| Quinoline-3-Carboxylic Acids | VEGFR-2 | Compound 58 | 1.2 | Compound 59 | 2.5 |
| Quinoline-3-Carboxylic Acids | VEGFR-3 | Compound 59 | 0.35 | Compound 58 | 0.53 |
Table 2: Comparative Inhibitory Activity of Quinoline Derivatives Against Key Protein Kinases.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these quinoline derivatives and the general workflow for assessing their antiproliferative activity.
Caption: General workflow for in vitro antiproliferative activity assessment.
Caption: Overview of key signaling pathways modulated by quinoline derivatives.
Experimental Protocols
In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer and non-cancerous cell lines
-
96-well microtiter plates
-
Complete cell culture medium
-
Quinoline-3-carboxylic acid derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., CK2, ATM, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (quinoline derivatives)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibodies)
-
Microplate reader (luminescence or fluorescence)
Procedure:
-
Reaction Setup: In a 96- or 384-well plate, add the kinase, substrate, and assay buffer.
-
Compound Addition: Add the quinoline derivatives at various concentrations to the wells. Include a no-inhibitor control and a positive control inhibitor.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is converted to a luminescent signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value from the dose-response curve.
This guide provides a foundational overview for assessing the selectivity of novel quinoline-3-carboxylic acid derivatives. The presented data and protocols offer a starting point for researchers to design and execute experiments aimed at identifying and characterizing new selective anticancer agents.
References
A Comparative Analysis of Fluorinated versus Non-Fluorinated Quinolone Carboxylic Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of fluorinated and non-fluorinated quinoline carboxylic acids, a class of compounds with a rich history and diverse therapeutic potential. By presenting supporting experimental data, detailed methodologies, and key signaling pathways, this document aims to inform the rational design of next-generation quinoline-based therapeutics.
Executive Summary
The introduction of fluorine into the quinoline carboxylic acid backbone has profound effects on the compound's physicochemical properties and biological activity. Generally, fluorination enhances the antibacterial potency and broadens the spectrum of activity. However, non-fluorinated analogs have demonstrated significant potential in anticancer and anti-inflammatory applications, sometimes with a more favorable safety profile. This guide explores these differences through a detailed examination of their antibacterial, anticancer, and anti-inflammatory activities, alongside relevant experimental protocols and a discussion of their mechanisms of action.
Physicochemical Properties: The Impact of Fluorination
The high electronegativity of the fluorine atom significantly influences the electronic properties of the quinoline ring system. This electron-withdrawing effect can impact the acidity of the carboxylic acid group, which in turn affects the compound's solubility, cell permeability, and binding interactions with biological targets.
Acidity (pKa)
Fluorination generally increases the acidity of the carboxylic acid moiety (lowers the pKa). This is due to the inductive electron-withdrawing effect of the fluorine atom, which stabilizes the resulting carboxylate anion. The position and number of fluorine substituents dictate the extent of this effect.
Comparative Biological Activity
The true divergence between fluorinated and non-fluorinated quinoline carboxylic acids becomes evident in their biological activities. While fluorination is a well-established strategy to enhance antibacterial efficacy, recent research has highlighted the potent and sometimes more selective activities of non-fluorinated analogs in other therapeutic areas.
Antibacterial Activity
Fluorinated quinolones are renowned for their potent broad-spectrum antibacterial activity. The fluorine atom at the C-6 position is a key contributor to their enhanced inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This structural modification leads to significantly lower Minimum Inhibitory Concentrations (MICs) against a wide range of Gram-positive and Gram-negative bacteria compared to their non-fluorinated precursors.[1][2] Non-fluorinated quinolones, while generally less potent, can still exhibit significant antibacterial activity and may possess a better safety profile, with some studies indicating lower acute toxicity and clastogenicity.[3]
| Compound Type | General Antibacterial Potency | Spectrum of Activity | Primary Mechanism of Action |
| Fluorinated | High | Broad-spectrum (Gram-positive and Gram-negative) | Inhibition of DNA gyrase and topoisomerase IV[2] |
| Non-fluorinated | Moderate to Low | Generally narrower spectrum | Inhibition of DNA gyrase and topoisomerase IV |
Anticancer Activity
In the realm of oncology, the distinction between fluorinated and non-fluorinated quinoline carboxylic acids is less about broad-spectrum potency and more about selective cytotoxicity. Numerous studies have demonstrated that both fluorinated and non-fluorinated derivatives possess significant anticancer properties.[4][5][6] The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7]
Interestingly, some non-fluorinated quinoline carboxylic acids have shown remarkable potency against various cancer cell lines, with IC50 values in the low micromolar range.[4] The presence and position of the fluorine atom can influence the anticancer activity, but it is not always a prerequisite for high potency.[8]
| Compound | Cell Line | IC50 (µM) | Reference |
| Fluorinated Quinolone (Representative) | MDA-MB-468 (TNBC) | 2.5 - 5 | [8] |
| Non-fluorinated Quinoline-4-carboxylic acid derivative | K-562 (Leukemia) | Potent Inhibition | [4] |
| Non-fluorinated Quinoline-2-carboxylic acid | HeLa (Cervical), MCF7 (Breast) | Significant growth inhibition | [9] |
Anti-inflammatory Activity
Both fluorinated and non-fluorinated quinoline carboxylic acids have demonstrated promising anti-inflammatory properties. Studies have shown that certain commercial fluoroquinolones and selected non-fluorinated quinoline-3- and -4-carboxylic acids can exert significant anti-inflammatory effects in cellular models of inflammation, with IC50 values comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[9][10] This suggests that the quinoline carboxylic acid scaffold itself is a viable starting point for the development of novel anti-inflammatory agents, with fluorination not being an absolute requirement for activity.
| Compound Type | Cell Line | Anti-inflammatory Activity (IC50) | Reference |
| Commercial Fluoroquinolones | RAW264.7 Macrophages | Appreciable | [9][10] |
| Quinoline-3-carboxylic acid | RAW264.7 Macrophages | Appreciable | [9][10] |
| Quinoline-4-carboxylic acid | RAW264.7 Macrophages | Appreciable | [9][10] |
Signaling Pathways
The therapeutic effects of quinoline carboxylic acids are mediated through their interaction with various cellular signaling pathways.
DNA Gyrase and Topoisomerase IV Inhibition
The primary mechanism of antibacterial action for both fluorinated and non-fluorinated quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the proper topology of DNA during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA, leading to cell death.
PI3K/AKT/mTOR Pathway in Cancer
In the context of cancer, some quinoline derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature of many cancers. By inhibiting key components of this pathway, such as mTOR, quinoline-based compounds can induce apoptosis and suppress tumor growth.[7][11][12][13][14]
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The quinoline carboxylic acid derivatives are serially diluted in a 96-well microtiter plate using broth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension. Control wells containing only broth and bacteria (positive control) and only broth (negative control) are included.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the quinoline carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Conclusion
The comparative study of fluorinated and non-fluorinated quinoline carboxylic acids reveals a fascinating dichotomy. Fluorination is a powerful strategy for enhancing antibacterial activity, leading to the development of clinically indispensable antibiotics. However, the non-fluorinated scaffold demonstrates significant and sometimes superior potential in the realms of anticancer and anti-inflammatory research, often with the added benefit of a potentially improved safety profile. For drug development professionals, this underscores the importance of a nuanced approach to molecular design, where the inclusion or exclusion of fluorine is a strategic choice dictated by the desired therapeutic application. The data and protocols presented in this guide provide a foundational resource for the continued exploration and optimization of this versatile and enduring class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ldh.la.gov [ldh.la.gov]
- 3. Non-fluorinated quinolones (NFQs): new antibacterials with unique properties against quinolone-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Phosphatidylinositol 3-Kinase Destabilizes Mycn Protein and Blocks Malignant Progression in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. oncotarget.com [oncotarget.com]
- 14. GSK3 and its interactions with the PI3K/AKT/mTOR signalling network - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid
Introduction
7-(Trifluoromethyl)quinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline carboxylic acid class. While specific biological data for this particular molecule is not extensively documented in publicly available literature, the quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents with diverse mechanisms of action. Derivatives of quinoline-3-carboxylic acid, in particular, have demonstrated significant potential as antiproliferative, anti-inflammatory, and antimicrobial agents.[1][2][3]
This guide provides a framework for validating the potential mechanisms of action of this compound. We will explore three plausible biological activities based on the known effects of structurally related compounds: inhibition of protein kinase CK2, topoisomerase inhibition, and anti-inflammatory effects. For each potential mechanism, we will compare the target compound with established alternatives and provide detailed experimental protocols for validation.
Potential Mechanism: Protein Kinase CK2 Inhibition
Protein kinase CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells, where it promotes proliferation and suppresses apoptosis. Several quinoline derivatives have been identified as inhibitors of CK2, making this a primary avenue of investigation for this compound.[3]
Comparative Compounds
| Compound | Type | Mechanism of Action |
| This compound | Investigational Compound | Proposed CK2 Inhibitor |
| Silmitasertib (CX-4947) | Known Alternative | Potent and selective ATP-competitive inhibitor of CK2 |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | Known Alternative | ATP-competitive inhibitor of CK2 |
Hypothetical Comparative Data
| Compound | CK2 Inhibition IC50 (nM) | Antiproliferative Activity (MCF-7 cells) GI50 (µM) |
| This compound | Data to be determined | Data to be determined |
| Silmitasertib (CX-4947) | 1 | 2.5 |
| TBB | 160 | 15 |
Experimental Protocol: In Vitro CK2 Kinase Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant CK2.
Materials:
-
Human recombinant CK2 holoenzyme
-
CK2-specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-33P]ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (this compound) and known inhibitors
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, CK2 peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-33P]ATP and the CK2 enzyme.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Workflow
Caption: Proposed CK2 signaling pathway in cancer cells.
Caption: Experimental workflow for an in vitro kinase assay.
Potential Mechanism: Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Many quinoline-based compounds are known to inhibit topoisomerases, leading to DNA damage and apoptosis in rapidly dividing cancer cells.
Comparative Compounds
| Compound | Type | Mechanism of Action |
| This compound | Investigational Compound | Proposed Topoisomerase Inhibitor |
| Etoposide | Known Alternative | Topoisomerase II inhibitor |
| Doxorubicin | Known Alternative | Topoisomerase II inhibitor and DNA intercalator |
Hypothetical Comparative Data
| Compound | Topoisomerase II Inhibition IC50 (µM) | DNA Intercalation (Ethidium Bromide Displacement) |
| This compound | Data to be determined | Data to be determined |
| Etoposide | 59 | No |
| Doxorubicin | 1.5 | Yes |
Experimental Protocol: Topoisomerase II DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Materials:
-
Human Topoisomerase II alpha
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP, 30 µg/ml BSA)
-
Test compound and known inhibitors
-
Loading dye
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide) and imaging system
Procedure:
-
Prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Add Topoisomerase II alpha to each reaction mixture.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).
-
Resolve the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control.
-
Quantify the band intensities to determine the IC50 value.
Potential Mechanism: Anti-inflammatory Activity
Quinoline derivatives have also been reported to possess anti-inflammatory properties.[1] A potential mechanism is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins in inflammatory cells like macrophages.
Comparative Compounds
| Compound | Type | Mechanism of Action |
| This compound | Investigational Compound | Proposed Anti-inflammatory Agent |
| Indomethacin | Known Alternative | Non-selective COX inhibitor |
| L-NIL (L-N6-(1-Iminoethyl)lysine) | Known Alternative | Selective iNOS inhibitor |
Hypothetical Comparative Data
| Compound | NO Production Inhibition (LPS-stimulated RAW 264.7) IC50 (µM) | Cell Viability (RAW 264.7) CC50 (µM) |
| This compound | Data to be determined | Data to be determined |
| Indomethacin | >100 | >100 |
| L-NIL | 5 | >100 |
Experimental Protocol: Nitric Oxide Production Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LPS from E. coli
-
Test compound and known inhibitors
-
Griess Reagent (for nitrite determination)
-
Cell viability assay reagent (e.g., MTT, resazurin)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent.
-
Measure the absorbance at the appropriate wavelength.
-
In a parallel plate, assess the cytotoxicity of the compound on RAW 264.7 cells to ensure that the inhibition of NO production is not due to cell death.
-
Calculate the IC50 for NO production inhibition.
While the precise mechanism of action for this compound remains to be elucidated, its structural similarity to other biologically active quinoline-3-carboxylic acids suggests several plausible pathways. The experimental frameworks provided in this guide offer a systematic approach to investigate its potential as a protein kinase CK2 inhibitor, a topoisomerase inhibitor, or an anti-inflammatory agent. The direct comparison with well-characterized compounds in these assays will be crucial for validating its primary mechanism of action and guiding its future development as a potential therapeutic agent.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of 7-(Trifluoromethyl)quinoline-3-carboxylic acid, a synthetic compound belonging to the quinoline-3-carboxylic acid class. While direct cross-reactivity data for this specific molecule is not extensively available in public literature, this guide leverages data from structurally similar compounds and outlines the essential experimental protocols required to generate such a profile. Understanding the cross-reactivity of a compound is paramount in drug discovery to predict potential off-target effects and ensure target specificity.
Introduction to this compound and its Potential Targets
Quinoline-3-carboxylic acid derivatives are a versatile scaffold known to exhibit a wide array of biological activities, including anti-inflammatory, antiproliferative, and antimicrobial effects[1]. The biological targets for this class of compounds are diverse. Notably, some derivatives have been identified as potent inhibitors of protein kinases, such as Protein Kinase CK2 (CK2)[2], while others have been shown to act as DNA minor groove binding agents, a mechanism often associated with anticancer properties[3]. The presence of a trifluoromethyl group at the 7-position is expected to significantly influence the compound's pharmacokinetic properties and target interactions.
Given the dual potential of the quinoline-3-carboxylic acid scaffold, this guide will present a hypothetical cross-reactivity study design considering two primary target classes: Protein Kinases and DNA .
Section 1: Cross-Reactivity Profiling Against Protein Kinases
Assuming this compound is being investigated as a protein kinase inhibitor, a comprehensive cross-reactivity assessment against a panel of kinases is crucial to determine its selectivity.
Hypothetical Primary Target: Protein Kinase CK2
Protein Kinase CK2 is a constitutively active serine/threonine kinase involved in various cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is implicated in numerous cancers, making it an attractive therapeutic target.
Comparative Compounds
For a robust comparison, a selection of known kinase inhibitors, including other quinoline-based compounds, should be profiled alongside this compound.
| Compound Name | Class | Known Primary Target(s) |
| This compound | Quinoline-3-carboxylic acid | Hypothesized: CK2 |
| CX-4945 (Silmitasertib) | Benzimidazole | CK2 |
| Sunitinib | Indolinone | VEGFR, PDGFR, c-KIT |
| Erlotinib | Quinazoline | EGFR |
| Staurosporine | Alkaloid | Broad-spectrum kinase inhibitor |
Experimental Data: Kinase Inhibition Profile
The following table presents a template for summarizing the quantitative data from a kinase inhibition assay panel. The data would be presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM).
| Kinase Target | 7-(CF3)quinoline-3-COOH (IC50 µM) | CX-4945 (IC50 µM) | Sunitinib (IC50 µM) | Erlotinib (IC50 µM) | Staurosporine (IC50 µM) |
| CK2 | Data to be generated | 0.001 | >10 | >10 | 0.020 |
| VEGFR2 | Data to be generated | 5.2 | 0.009 | >10 | 0.007 |
| EGFR | Data to be generated | >10 | 1.5 | 0.001 | 0.006 |
| PDGFRβ | Data to be generated | 8.1 | 0.002 | >10 | 0.015 |
| CDK2 | Data to be generated | 3.5 | 0.5 | >10 | 0.003 |
| PKA | Data to be generated | >10 | >10 | >10 | 0.008 |
| SRC | Data to be generated | 1.2 | 0.1 | 0.8 | 0.005 |
Note: Data for comparative compounds are representative values from public sources and may vary between experiments.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the IC50 of a compound against a specific protein kinase.
Materials:
-
Recombinant human protein kinase (e.g., CK2)
-
Specific peptide substrate for the kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound stock solution (in DMSO)
-
96-well filter plates (e.g., phosphocellulose membrane)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and the diluted test compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for a radiometric protein kinase inhibition assay.
Caption: Simplified signaling pathway of Protein Kinase CK2.
Section 2: Cross-Reactivity Profiling Against DNA and Associated Enzymes
Should this compound be investigated as a DNA-binding agent, its selectivity for specific DNA structures and its effects on DNA-processing enzymes must be evaluated.
Hypothetical Primary Target: DNA Minor Groove
The minor groove of DNA is a target for various small molecules that can interfere with DNA replication and transcription.
Comparative Compounds
A selection of known DNA minor groove binders and topoisomerase inhibitors would serve as appropriate comparators.
| Compound Name | Class | Known Primary Target(s) |
| This compound | Quinoline-3-carboxylic acid | Hypothesized: DNA Minor Groove |
| Netropsin | Polyamide | DNA Minor Groove (A/T rich) |
| DAPI | Diamidino-phenyl-indole | DNA Minor Groove (A/T rich) |
| Etoposide | Podophyllotoxin derivative | Topoisomerase II |
| Camptothecin | Quinoline alkaloid | Topoisomerase I |
Experimental Data: DNA Binding and Enzyme Inhibition
The following table templates summarize key data points for DNA binding affinity (dissociation constant, Kd) and topoisomerase inhibition (IC50).
DNA Binding Affinity
| Compound | Target DNA Sequence | Kd (µM) |
|---|---|---|
| 7-(CF3)quinoline-3-COOH | AATT | Data to be generated |
| Netropsin | AATT | 0.01 |
| DAPI | AATT | 0.02 |
Topoisomerase Inhibition
| Enzyme | 7-(CF3)quinoline-3-COOH (IC50 µM) | Etoposide (IC50 µM) | Camptothecin (IC50 µM) |
|---|---|---|---|
| Topoisomerase I | Data to be generated | >100 | 0.5 |
| Topoisomerase II | Data to be generated | 50 | >100 |
Experimental Protocol: DNA Minor Groove Binding Assay (Fluorescence Titration)
This protocol outlines a method to determine the binding affinity of a compound to a specific DNA sequence.
Materials:
-
Fluorescent DNA-binding dye (e.g., DAPI)
-
Synthetic DNA oligonucleotide with a known minor groove binding site (e.g., 5'-CGCGAATTCGCG-3')
-
Test compound
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl)
-
Fluorometer
Procedure:
-
Prepare a solution of the DNA oligonucleotide in the assay buffer.
-
Add a fixed concentration of the fluorescent dye to the DNA solution and allow it to equilibrate.
-
Measure the initial fluorescence of the DNA-dye complex.
-
Perform a serial titration by adding increasing concentrations of the test compound to the DNA-dye solution.
-
After each addition, allow the mixture to equilibrate and measure the fluorescence.
-
The binding of the test compound to the minor groove will displace the fluorescent dye, leading to a decrease in fluorescence.
-
Plot the change in fluorescence as a function of the test compound concentration.
-
Calculate the dissociation constant (Kd) by fitting the data to a competitive binding model.
Experimental Workflow Diagram
Caption: Workflow for a DNA minor groove binding assay using fluorescence titration.
Conclusion
The comprehensive evaluation of a compound's cross-reactivity is a critical step in early-stage drug development. For a novel molecule like this compound, with a scaffold known for promiscuous biological activity, such studies are indispensable. By employing the systematic approaches and detailed protocols outlined in this guide, researchers can effectively characterize the selectivity profile of this and other related compounds, thereby enabling a more informed progression of promising candidates through the drug discovery pipeline. The provided templates for data presentation and the visual workflows offer a clear and structured methodology for conducting and reporting these vital cross-reactivity studies.
References
Safety Operating Guide
Proper Disposal of 7-(Trifluoromethyl)quinoline-3-carboxylic acid: A Comprehensive Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 7-(Trifluoromethyl)quinoline-3-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The following guidelines offer a step-by-step operational plan for the handling and disposal of this compound.
Hazard and Safety Summary
This compound and its derivatives are classified as hazardous materials. Key hazard statements indicate that these compounds can cause skin and serious eye irritation, and may cause respiratory irritation.[1] In some cases, related compounds are listed as causing severe skin burns and eye damage, being harmful if swallowed, and harmful to aquatic life. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles compliant with OSHA (29 CFR 1910.133) or European Standard EN166.[1]
-
Hand Protection: Use chemical-impermeable gloves.
-
Body Protection: A laboratory coat or apron is required. For scenarios with a risk of significant exposure, appropriate protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[2]
Quantitative Safety Data
The following table summarizes key hazard classifications for quinoline-3-carboxylic acid and its derivatives as identified in safety data sheets.
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [1][2] |
| Specific target organ toxicity (single exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation | [1][2] |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Skin corrosion | 1B | H314: Causes severe skin burns and eye damage | |
| Short-term (acute) aquatic hazard | 3 | H402: Harmful to aquatic life | [3] |
Detailed Disposal Protocol
Disposal of this compound must be conducted in compliance with all local, regional, and national regulations. Never dispose of this chemical down the drain or in regular trash. [1] The recommended procedure is to convert the acidic waste into a less hazardous salt through neutralization before collection by a licensed waste disposal service.
Experimental Protocol: Neutralization of this compound Waste
This protocol outlines the neutralization of small quantities of the acid waste in a laboratory setting.
Materials:
-
This compound waste solution or solid.
-
Sodium bicarbonate (NaHCO₃) or 1M Sodium hydroxide (NaOH) solution.
-
pH indicator strips or a calibrated pH meter.
-
Stir plate and magnetic stir bar.
-
Appropriate glass beaker.
-
Personal Protective Equipment (PPE).
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution: If dealing with a concentrated solution or solid, dilute the waste with water to a concentration of less than 5% w/v in a suitably sized beaker. This helps to control the rate of reaction and heat generation.
-
Neutralization:
-
Place the beaker containing the diluted acid waste on a stir plate and begin gentle stirring.
-
Slowly add sodium bicarbonate powder or 1M sodium hydroxide solution dropwise to the acidic waste. Be cautious as the reaction with sodium bicarbonate will produce carbon dioxide gas, which can cause foaming.
-
Monitor the pH of the solution regularly using pH indicator strips or a pH meter.
-
-
Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0. This indicates that the acid has been neutralized.
-
Waste Collection:
-
Once neutralized, transfer the solution to a designated and properly labeled hazardous waste container.
-
The label should clearly state "Neutralized this compound waste" and include the date of neutralization.
-
-
Final Disposal: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
Note on the Trifluoromethyl Group: While the carboxylic acid group is readily neutralized, the trifluoromethyl group is generally stable under these mild basic conditions. However, it is always best practice to consult with your institution's EHS officer for specific guidance on the disposal of fluorinated compounds.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling 7-(Trifluoromethyl)quinoline-3-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 7-(Trifluoromethyl)quinoline-3-carboxylic acid was found. The following guidance is based on safety data for structurally similar compounds, including other quinoline carboxylic acids and trifluoromethyl-containing molecules. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care in a controlled laboratory environment.
Based on data from related compounds, this compound is anticipated to be a skin, eye, and respiratory irritant, and may be harmful if swallowed.[1][2] Proper personal protective equipment and handling procedures are crucial to minimize exposure risk.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact with the chemical.[3][4] Inspect gloves for any signs of degradation or punctures before use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[3][5] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | For handling the solid, powdered form to prevent inhalation of dust particles.[3] For handling solutions or when vapors may be generated. | Task-Dependent |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[3][5] | Primary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as when working with larger quantities.[3] | Secondary |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for minimizing the risk of exposure and ensuring a safe laboratory environment.
-
Preparation:
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[3]
-
Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
-
Handling:
-
Weighing: Handle the solid compound carefully to avoid generating dust. Use a chemical-resistant spatula and weigh the compound on a tared weigh boat or paper.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[3]
-
-
Post-Handling:
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[3]
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[5]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound must be collected in separate, clearly labeled hazardous waste containers.[3][5]
-
Container Management: Ensure waste containers are kept tightly closed when not in use and are stored in a cool, dry, and well-ventilated area.[5][6]
-
Regulatory Compliance: Do not pour any waste containing this compound down the drain.[5] Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines and to arrange for pickup by a licensed hazardous waste disposal company.
Experimental Workflow
The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
